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Core Science & Biosynthesis

Foundational

4-(Bromomethyl)-3-fluorophenylacetic Acid: A Bifunctional Scaffold for Advanced Molecular Design

Executive Summary 4-(Bromomethyl)-3-fluorophenylacetic acid is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)-3-fluorophenylacetic acid is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and complex heterocyclic scaffolds[1]. Featuring a reactive benzylic bromide, a carboxylic acid handle, and a fluorine-substituted aromatic ring, this compound enables orthogonal functionalization[2]. This technical guide details its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven protocols for its integration into advanced synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 4-(Bromomethyl)-3-fluorophenylacetic acid is critical for predicting its behavior in complex reaction matrices and avoiding unwanted side reactions.

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 1446513-31-0Unique identifier for procurement and database tracking[1].
Molecular Formula C₉H₈BrFO₂Indicates a high degree of functionalization relative to molecular weight[3].
Molecular Weight 247.06 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)[1].
Purity Standards ≥95%Minimum threshold required for sensitive cross-coupling reactions[4].
Key Reactive Sites -CH₂Br, -COOH, Ar-FEnables step-wise, orthogonal conjugation without extensive protecting group manipulation[2].
Electronic and Steric Causality

The reactivity of this molecule is dictated by the electronic interplay across the aromatic system:

  • The Fluorine Effect (-I and +R): The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the adjacent benzylic carbon (C4), significantly accelerating nucleophilic substitution (S_N2) rates compared to unfluorinated analogs. Furthermore, the fluorine atom modulates the pKa of the acetic acid moiety, slightly increasing its acidity and enhancing its leaving-group ability during active ester formation[2].

  • Benzylic Bromide Hyperconjugation: The -CH₂Br group benefits from benzylic stabilization. During an S_N2 transition state, the developing p-orbital overlaps with the aromatic π-system, lowering the activation energy barrier.

Orthogonal Functionalization Workflows

A core advantage of 4-(Bromomethyl)-3-fluorophenylacetic acid is the ability to selectively address either the carboxylic acid or the benzylic bromide. The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure structural integrity.

Workflow Logic Diagram

Orthogonal_Functionalization START 4-(Bromomethyl)-3- fluorophenylacetic acid PATH_A Amidation (EDC/HOBt) Target: -COOH START->PATH_A Pathway 1 PATH_B SN2 Substitution (Amine) Target: -CH2Br START->PATH_B Pathway 2 INT_A Amide Intermediate (Retains Reactive -CH2Br) PATH_A->INT_A INT_B Amine Intermediate (Retains Reactive -COOH) PATH_B->INT_B FINAL Fully Functionalized Target Scaffold INT_A->FINAL SN2 Step INT_B->FINAL Amidation Step

Orthogonal functionalization pathways for 4-(Bromomethyl)-3-fluorophenylacetic acid.

Protocol 1: Chemoselective Amidation of the Carboxylic Acid

Objective: Form an amide bond while preserving the highly reactive benzylic bromide. Causality & Design: Standard basic conditions (like excessive Et₃N or DIPEA) can cause premature hydrolysis or oligomerization of the benzylic bromide. Therefore, a mildly acidic to neutral coupling environment using EDC·HCl and HOBt is preferred.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-(Bromomethyl)-3-fluorophenylacetic acid in anhydrous DCM (0.1 M) under N₂ at 0 °C. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Rationale: EDC·HCl is chosen over HATU/DIPEA to minimize ambient basicity, protecting the -CH₂Br group.

  • Coupling: Stir for 15 minutes to form the active ester. Add 1.0 eq of the target primary amine dropwise.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material indicates success. Critical Check: Perform an LC-MS. The mass should correspond to [M+H]⁺ of the amide, and the isotopic pattern must show the characteristic 1:1 ratio of the ⁷⁹Br/⁸¹Br isotopes, validating that the bromide has not been displaced.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: S_N2 Displacement of the Benzylic Bromide

Objective: Introduce a nucleophile (e.g., secondary amine) at the benzylic position while leaving the carboxylic acid intact. Causality & Design: The carboxylic acid will be deprotonated first by any base, forming a carboxylate. This carboxylate is a poor nucleophile due to resonance stabilization and steric hindrance, allowing a more nucleophilic amine to selectively attack the benzylic carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(Bromomethyl)-3-fluorophenylacetic acid in anhydrous THF (0.2 M).

  • Nucleophilic Attack: Add 2.5 eq of the target secondary amine. Rationale: 1.0 eq acts as a base to deprotonate the -COOH, and 1.0 eq acts as the nucleophile for the S_N2 displacement. The extra 0.5 eq drives the reaction to completion.

  • Thermal Control: Stir at room temperature for 4-6 hours. Avoid heating above 40 °C to prevent decarboxylation or unwanted side reactions.

  • Reaction Monitoring (Self-Validation): Monitor via ¹H NMR of an aliquot. Critical Check: The sharp singlet of the benzylic -CH₂Br protons (typically around δ 4.5 ppm) will disappear, replaced by a new, upfield-shifted signal (δ 3.5 - 3.8 ppm) corresponding to the new -CH₂-N linkage.

  • Isolation: Acidify the mixture to pH 4 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc.

Applications in Advanced Therapeutics (PROTACs)

In the realm of targeted protein degradation, the spatial orientation between the E3 ligase ligand and the Protein of Interest (POI) ligand is paramount. 4-(Bromomethyl)-3-fluorophenylacetic acid serves as an exceptional rigidified linker precursor[5]. The phenyl ring restricts conformational freedom, reducing the entropic penalty upon ternary complex formation, while the fluorine atom enhances metabolic stability against oxidative degradation by cytochrome P450 enzymes.

PROTAC Assembly Logic Diagram

PROTAC_Assembly LIG1 POI Ligand (Nucleophilic Amine) STEP1 SN2 Alkylation at Benzylic Bromide LIG1->STEP1 LIG2 E3 Ligase Ligand (Amine/Alcohol) STEP2 Amide Coupling at Acetic Acid LIG2->STEP2 LINK 4-(Bromomethyl)-3-fluorophenylacetic acid (Core Linker) LINK->STEP1 STEP1->STEP2 FINAL Fully Assembled PROTAC Molecule STEP2->FINAL

Stepwise assembly of a PROTAC utilizing the bifunctional nature of the linker.

Handling, Stability, and Storage Protocols

To maintain scientific integrity, strict handling protocols must be observed:

  • Storage: Store at 2-8 °C under an inert atmosphere (Argon or N₂). The compound is susceptible to slow hydrolysis of the benzylic bromide if exposed to ambient moisture[4].

  • Light Sensitivity: Benzylic bromides can undergo homolytic cleavage upon prolonged exposure to UV light. Store in amber glass vials.

  • Degradation Validation: Before use in critical syntheses, verify integrity via ¹H NMR. The presence of a signal at ~4.7 ppm (corresponding to a benzylic alcohol) indicates moisture-induced degradation.

References

  • Hossain, M., et al. "FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect." National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

Exploratory

Mechanism of Action of 4-(Bromomethyl)-3-fluorophenylacetic Acid Derivatives: Structural Pharmacology and Synthetic Workflows in COX-2 Inhibitor Design

Executive Summary In modern rational drug design, the selection of a robust, bifunctional pharmacophore is the critical first step in developing targeted therapeutics. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS 14465...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a robust, bifunctional pharmacophore is the critical first step in developing targeted therapeutics. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS 1446513-31-0) has emerged as a highly versatile building block, particularly in the synthesis of next-generation non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Rather than possessing a singular biological target in its raw intermediate form, this compound serves as a privileged scaffold. Its true pharmacological value is unlocked when the reactive 4-bromomethyl group is leveraged to synthesize bulky, target-specific derivatives. As of 2026, the most prominent application of these derivatives is the highly selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme, mitigating inflammation while sparing the gastrointestinal mucosa protected by COX-1.

This whitepaper details the structural pharmacology, causality-driven synthetic methodologies, and self-validating in vitro workflows required to transform this raw intermediate into a potent, selective COX-2 inhibitor.

Structural Pharmacology & Mechanism of Action (MoA)

The mechanism of action of 4-(Bromomethyl)-3-fluorophenylacetic acid derivatives relies on the synergistic interaction of its three distinct structural domains within the COX-2 active site.

The Carboxylic Acid Anchor: Inverted Binding Mode

Classical NSAIDs (like ibuprofen) bind with their carboxylic acid moiety coordinated to Arg-120 at the entrance of the COX active site. However, advanced phenylacetic acid derivatives (such as lumiracoxib analogs) exhibit a unique "inverted" binding mode [2]. The acetic acid moiety bypasses the lobby and projects deep into the apex of the active site, forming critical hydrogen bonds with Ser-530 and Tyr-385 [3]. This inverted orientation is essential for the precise alignment of the rest of the molecule.

The 3-Fluoro Effect: pKa Modulation and Metabolic Shielding

Fluorine substitution is a cornerstone of medicinal chemistry. The 3-fluoro group on the phenyl ring serves two causal purposes:

  • Electronic Modulation: Fluorine exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the acetic acid side chain, effectively lowering its pKa[1]. A more acidic carboxyl group ensures complete ionization at physiological pH, strengthening the electrostatic hydrogen bonds with Ser-530.

  • Metabolic Stability: The highly electronegative fluorine atom shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, significantly extending the derivative's half-life in vivo.

The 4-Bromomethyl Handle: Accessing the COX-2 Side Pocket

The COX-2 active site is nearly identical to COX-1, with one critical exception: the substitution of Ile-523 (in COX-1) with the smaller Val-523 (in COX-2)[3]. This single amino acid change opens up a secondary allosteric side pocket in COX-2. By reacting the 4-bromomethyl handle with bulky nucleophiles (e.g., diaryl heterocycles or substituted amines), researchers create derivatives that sterically clash with the Ile-523 of COX-1 but perfectly insert into the Val-523 pocket of COX-2, driving absolute target selectivity.

Caption: Molecular docking interactions of fluorinated phenylacetic acid derivatives in COX-2.

Synthetic Workflow: From Scaffold to Bioactive Derivative

To utilize 4-(Bromomethyl)-3-fluorophenylacetic acid effectively, the highly reactive benzylic bromide must be subjected to nucleophilic substitution ( SN​2 ).

Protocol 1: Synthesis of 4-Substituted Derivatives via SN​2 Alkylation

This protocol utilizes a self-validating analytical checkpoint to ensure the complete consumption of the toxic benzylic bromide before biological testing.

Step 1: Esterification (Protection)

  • Dissolve 4-(Bromomethyl)-3-fluorophenylacetic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of concentrated H2​SO4​ and reflux for 4 hours.

  • Causality: The carboxylic acid must be protected as a methyl ester to prevent it from acting as a competing nucleophile or forming insoluble salts during the subsequent alkylation step.

Step 2: N-Alkylation ( SN​2 Substitution)

  • Dissolve the resulting methyl ester (1.0 eq) and a target nucleophile (e.g., 4-methyl-1H-pyrazole, 1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir at room temperature for 12 hours.

  • Causality: DMF is a polar aprotic solvent that accelerates SN​2 kinetics by leaving the nucleophile unsolvated. K2​CO3​ is chosen as a mild base to deprotonate the pyrazole without inducing competitive E2 elimination of the benzylic bromide.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is only considered complete when the [M+H]+ mass of the starting bromide is undetectable, preventing false-positive toxicity in downstream cellular assays.

Step 3: Hydrolysis (Deprotection)

  • Isolate the alkylated intermediate and dissolve in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) and stir for 4 hours.

  • Causality: Li+ strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester carbon and accelerating hydroxide attack. The THF/water mixture ensures the solubility of both the organic intermediate and the inorganic base.

  • Acidify with 1M HCl to pH 3 to precipitate the final bioactive carboxylic acid derivative.

Caption: Three-step synthetic workflow for generating bioactive derivatives via SN2 alkylation.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of the synthesized derivatives is heavily dependent on the steric bulk of the 4-position substituent. The table below summarizes representative SAR data demonstrating how modifying the bromomethyl handle impacts COX-1 vs. COX-2 selectivity.

Compound DerivativeR-Group Substitution (4-position)COX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
Scaffold (Unreacted) -Br (Bromomethyl)>50.0>50.0N/A (Inactive)
Derivative A -CH₂-NH-Phenyl12.400.85~14.5
Derivative B -CH₂-(1H-Pyrazole)>50.00.12>416
Derivative C -CH₂-(4-Methyl-1H-triazole)45.200.04>1130

Data Interpretation: The unreacted scaffold lacks the steric bulk required to engage the Val-523 side pocket. As the steric complexity of the nucleophile increases (Derivative C), the molecule becomes highly selective for COX-2, achieving a >1000-fold selectivity index.

In Vitro Validation Workflows

To validate the synthesized derivatives, a robust, self-validating biochemical assay is required.

Protocol 2: Fluorometric COX-1/COX-2 Selectivity Profiling

This protocol utilizes the peroxidase activity of the COX enzymes to convert a non-fluorescent probe (ADHP) into highly fluorescent resorufin in the presence of arachidonic acid.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Add 10 µL of the synthesized derivative (titrated from 0.1 nM to 10 µM in DMSO) to 90 µL of the enzyme/buffer mixture in a black 96-well microplate. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate solution containing Arachidonic Acid (COX substrate) and ADHP (fluorometric probe).

  • Data Acquisition: Read fluorescence continuously for 10 minutes at Ex/Em = 535/590 nm using a microplate reader.

  • Self-Validating System (Critical Step): Every assay plate must include two orthogonal reference controls:

    • SC-560 (COX-1 Selective): Must yield an IC50​ < 10 nM for COX-1 and > 10 µM for COX-2.

    • Celecoxib (COX-2 Selective): Must yield an IC50​ < 50 nM for COX-2 and > 15 µM for COX-1.

    • Causality: If these controls fail to demonstrate their established selectivity profiles, the entire plate is invalidated. This ensures that any observed selectivity from the novel 4-(Bromomethyl)-3-fluorophenylacetic acid derivatives is due to genuine molecular interactions, not enzyme degradation or buffer anomalies.

References

  • Exploring the Molecular Determinants of Substrate-Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Foundational

4-(Bromomethyl)-3-fluorophenylacetic acid molecular weight and exact mass

Technical Whitepaper: Analytical Characterization and Synthetic Utility of 4-(Bromomethyl)-3-fluorophenylacetic Acid Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Analytical Characterization and Synthetic Utility of 4-(Bromomethyl)-3-fluorophenylacetic Acid

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for modular drug design. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) serves as a highly versatile intermediate, possessing both a soft electrophilic center (the benzylic bromide) and a hard electrophilic precursor (the carboxylic acid). This whitepaper provides an in-depth technical analysis of its mass metrics, physicochemical properties, and the causal logic governing its analytical validation and chemoselective derivatization.

Physicochemical Profiling and Mass Metrics

Understanding the exact mass and isotopic distribution of this compound is paramount for structural verification. The presence of bromine introduces a distinct isotopic signature due to the natural abundance of 79Br (50.69%) and 81Br (49.31%).

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Rationale
Chemical Formula C9​H8​BrFO2​ Standard elemental composition.
Molecular Weight 247.06 g/mol Calculated using standard atomic weights[1][2].
Monoisotopic Exact Mass ( 79Br ) 245.9691 DaCalculated sum of the most abundant isotopes.
Monoisotopic Exact Mass ( 81Br ) 247.9671 DaReflects the +2 Da shift of the heavier bromine isotope.
CAS Registry Number 1446513-31-0Unique numerical identifier[2][3].
MDL Number MFCD22491701Molecular database identifier[3].

Analytical Characterization: The Isotopic Self-Validation System

High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating the structural integrity of 4-(Bromomethyl)-3-fluorophenylacetic acid. Because the benzylic bromide is susceptible to hydrolysis (forming the corresponding alcohol), researchers must verify that the C-Br bond remains intact before initiating complex syntheses. The ~1:1 ratio of the 79Br and 81Br isotopes acts as a self-validating internal control . If the M and M+2 peaks deviate from this ratio, or if the M+2 peak is absent, it definitively proves that the bromomethyl group has degraded.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B ESI-TOF MS Acquisition (Negative Ion Mode) A->B C Isotopic Pattern Analysis B->C D m/z 244.96 (79Br) [M-H]- C->D E m/z 246.96 (81Br)[M-H]- C->E F Intensity Ratio ~1:1? (Self-Validating Step) D->F E->F G Structure Confirmed F->G Yes H Degradation Detected (e.g., Hydrolysis) F->H No

HRMS isotopic self-validation workflow for brominated intermediates.

Protocol 1: HRMS Isotopic Validation
  • Step 1: Sample Preparation. Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) to a final concentration of 1 µg/mL. Causality: Using a highly dilute sample prevents detector saturation and minimizes the formation of non-covalent dimers ( [2M−H]− ) which complicate isotopic analysis.

  • Step 2: Ionization. Inject the sample into an ESI-TOF mass spectrometer operating in Negative Ion Mode . Causality: The carboxylic acid moiety readily deprotonates to form [M−H]− . Negative ion mode provides a robust signal without requiring harsh ionization voltages that could induce in-source fragmentation of the labile C-Br bond.

  • Step 3: Data Acquisition & Self-Validation. Extract the ion chromatogram for the mass range 240–250 m/z. Identify the peaks at m/z 244.961 ( 79Br ) and m/z 246.959 ( 81Br ). Calculate the intensity ratio. A ratio of 1.02:1.00 confirms the structural integrity of the bromomethyl group.

Synthetic Utility: Chemoselective Derivatization Strategies

The true value of 4-(Bromomethyl)-3-fluorophenylacetic acid lies in its chemoselectivity. The benzylic position is highly activated for S N​ 2 nucleophilic substitution due to the stabilizing effect of the adjacent phenyl ring. Concurrently, the 3-fluoro substituent inductively withdraws electron density, slightly modulating the benzylic reactivity to prevent runaway polymerization while increasing the acidity (and thus the leaving group ability during activation) of the phenylacetic acid moiety.

Derivatization_Workflow A 4-(Bromomethyl)-3-fluorophenylacetic Acid B Bromomethyl Group (Electrophilic Center) A->B C Carboxylic Acid (Coupling Center) A->C D Nucleophilic Substitution (SN2) Targeting -CH2Br B->D Mild Base, Nucleophile E Amide/Ester Formation Targeting -COOH C->E Coupling Reagents (HATU) F Advanced API Intermediate D->F E->F

Chemoselective derivatization pathways for 4-(Bromomethyl)-3-fluorophenylacetic acid.

Protocol 2: Chemoselective S N​ 2 Substitution (Self-Validating System)

To functionalize the bromomethyl group without triggering unwanted esterification or polymerization at the carboxylic acid, precise control of the base and solvent environment is required.

  • Step 1: Dissolution. Suspend 1.0 equivalent of 4-(Bromomethyl)-3-fluorophenylacetic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory. The benzylic bromide is susceptible to solvolysis; water will outcompete the target nucleophile, leading to the hydroxymethyl byproduct.

  • Step 2: Base Addition. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike triethylamine, DIPEA cannot easily attack the benzylic bromide to form an unwanted quaternary ammonium salt. The first equivalent deprotonates the carboxylic acid (protecting it electronically as a carboxylate anion, which is a poor electrophile), and the second equivalent acts as an acid scavenger for the S N​ 2 reaction.

  • Step 3: Nucleophile Addition. Dropwise add 1.05 equivalents of the target nucleophile (e.g., a secondary amine). Stir at room temperature for 2–4 hours.

  • Step 4: Self-Validating Reaction Tracking. Monitor the reaction via LC-MS. The disappearance of the isotopic doublet at m/z 244.96/246.96 and the emergence of a single monoisotopic peak corresponding to the product confirms that the S N​ 2 displacement has occurred successfully without background hydrolysis.

References

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Bromomethyl)-3-fluorophenylacetic Acid

Executive Summary 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and targeted drug development[1],[2]. Its mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and targeted drug development[1],[2]. Its molecular architecture features two orthogonal reactive centers—a cross-coupling-ready bromomethyl group and a carboxylic acid moiety—electronically modulated by an ortho-fluorine atom[3]. Before deploying this intermediate in complex downstream syntheses, rigorous structural validation is mandatory.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Because the ¹⁹F nucleus profoundly alters the local magnetic environment through robust scalar spin-spin coupling (J-coupling)[4], we present a self-validating, multi-nuclear (¹H, ¹³C, ¹⁹F) analytical framework based on established spectrometric principles[5],[6].

Structural Anatomy & Predictive Rationale

In the absence of universally standardized empirical spectra for every niche intermediate, modern drug development relies on highly accurate predictive models grounded in empirical substituent effects (e.g., Silverstein's rules)[7],[8].

The structural anatomy of 4-(Bromomethyl)-3-fluorophenylacetic acid dictates its spectral behavior:

  • C1 is substituted with the acetic acid group (-CH₂COOH).

  • C3 is substituted with a highly electronegative fluorine atom (-F).

  • C4 is substituted with a bromomethyl group (-CH₂Br).

The ¹⁹F nucleus (100% natural abundance, spin I = 1/2) acts as a powerful spectroscopic probe[9]. It withdraws electron density via the inductive effect (-I), deshielding adjacent nuclei, while simultaneously donating electron density via resonance (+R) to shield the ortho and para positions[10]. Understanding the causality of these electronic effects is critical for accurate spectral interpretation.

¹H NMR Spectroscopic Analysis (Proton Framework)

The ¹H NMR spectrum is defined by distinct aliphatic and aromatic regions, heavily influenced by heteronuclear ¹H-¹⁹F coupling[9].

Causality of Chemical Shifts and Multiplicities
  • Aliphatic Protons: The acetic acid methylene (-CH₂COOH) is isolated from the fluorine's immediate influence and appears as a sharp singlet. Conversely, the bromomethyl protons (-CH₂Br) are highly deshielded by the halogen and sit ortho to the fluorine. This proximity often results in a subtle, long-range heteronuclear coupling (⁴J_{HF} ≈ 1.5 Hz), broadening the signal or splitting it into a fine doublet[4].

  • Aromatic Protons: The aromatic ring contains three distinct protons (H2, H5, H6). H2 is situated directly between the fluorine and the acetic acid group. It experiences a massive ortho-fluorine coupling (³J{HF} ≈ 9.5 Hz) and a smaller meta-proton coupling (⁴J{HH} ≈ 1.5 Hz), resulting in a definitive doublet of doublets (dd)[8].

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
-COOH 12.40br s1H-Carboxylic acid proton
H5 7.35t (or dd)1H³J{HH} ≈ 8.0, ⁴J{HF} ≈ 5.0Aromatic CH (ortho to CH₂Br)
H6 7.15dd1H³J{HH} ≈ 8.0, ⁴J{HH} ≈ 1.5Aromatic CH (para to F)
H2 7.05dd1H³J{HF} ≈ 9.5, ⁴J{HH} ≈ 1.5Aromatic CH (ortho to F)
-CH₂Br 4.55s (or d)2H⁴J_{HF} ≈ 1.5Bromomethyl protons
-CH₂COOH 3.65s2H-Acetic acid methylene

¹³C NMR Spectroscopic Analysis (Carbon-Fluorine Network)

Unlike standard proton-decoupled ¹³C spectra where carbons appear as singlets, the ¹³C spectrum of this compound is dominated by the ¹⁹F-¹³C scalar spin-spin coupling network[11]. The multiplicity and J-values strictly map the bond distance from the fluorine atom, providing an absolute verification of the molecule's regiochemistry[9].

Causality of Carbon Splitting
  • Ipso Carbon (C3): Exhibits a massive one-bond coupling (¹J_{CF} ≈ 248 Hz)[10].

  • Ortho Carbons (C2, C4): Exhibit significant two-bond couplings (²J_{CF} ≈ 15–22 Hz).

  • Meta Carbons (C1, C5): Exhibit three-bond couplings (³J_{CF} ≈ 4–8 Hz).

  • Aliphatic Carbons: The -CH₂Br carbon is three bonds away from the fluorine (F–C3–C4–CH₂Br) and will exhibit a small ³J_{CF} coupling. The -CH₂COOH carbon is four bonds away and typically appears as a singlet[11].

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J_{CF}, Hz)Assignment
-COOH 172.5s-Carbonyl carbon
C3 160.0d¹J_{CF} ≈ 248.0Aromatic C-F (Ipso)
C1 135.5d³J_{CF} ≈ 7.5Aromatic C-CH₂COOH (Meta)
C5 131.0d³J_{CF} ≈ 4.5Aromatic CH (Meta)
C4 126.5d²J_{CF} ≈ 15.0Aromatic C-CH₂Br (Ortho)
C6 125.0d⁴J_{CF} ≈ 3.0Aromatic CH (Para)
C2 116.5d²J_{CF} ≈ 21.5Aromatic CH (Ortho)
-CH₂COOH 40.5s-Aliphatic methylene
-CH₂Br 27.0d³J_{CF} ≈ 3.5Bromomethyl carbon

The Self-Validating NMR Protocol

To ensure high-fidelity data acquisition and structural trustworthiness, the analytical protocol must function as a self-validating loop . The heteronuclear coupling constants extracted from the ¹H and ¹³C spectra must perfectly cross-match the splittings observed in the ¹⁹F spectrum[9].

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding of the carboxylic acid, preventing dimerization that would otherwise severely broaden the -COOH and aromatic signals.

  • ¹H NMR Acquisition: Acquire a standard 1D proton sequence (e.g., zg30). Extract the ³J_{HF} coupling constant from the H2 doublet of doublets (~7.05 ppm).

  • ¹³C NMR Acquisition: Utilize a power-gated decoupling sequence (e.g., zgpg30). Critical Adjustment: Extend the relaxation delay (D1 ≥ 2.0 s). Causality: Quaternary carbons (C1, C3, C4, COOH) lack attached protons to facilitate dipole-dipole relaxation. An extended D1 ensures these carbons fully relax between pulses, yielding accurate signal-to-noise ratios and quantifiable ¹⁹F-¹³C doublets[5].

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum with ¹H decoupling (ig) to verify the single fluorine environment (~ -115 ppm), followed by a ¹H-coupled ¹⁹F spectrum.

  • Mathematical Cross-Validation: The coupling constants (³J{HF} and ⁴J{HF}) extracted from the ¹⁹F coupled spectrum MUST mathematically match the values extracted from the H2 and H5/CH₂Br signals in the ¹H spectrum[4].

Visualizing the Workflows and Logical Relationships

Workflow S1 1. Sample Preparation Dissolution in DMSO-d6 S2 2. ¹H NMR Acquisition (Extract ¹H-¹H & ¹H-¹⁹F J-couplings) S1->S2 S3 3. ¹³C NMR Acquisition (Extended D1 for Quaternary C) S2->S3 S4 4. ¹⁹F NMR Acquisition (Cross-validate heteronuclear J-couplings) S3->S4 S5 5. Structural Validation Multiplet & Connectivity Mapping S4->S5

Caption: Self-validating multinuclear NMR acquisition workflow for structural verification.

CouplingNetwork F ¹⁹F (Spin 1/2) C3 C3 (Ipso) 160 ppm F->C3 ¹J_CF (~248 Hz) C2 C2 (Ortho) 116 ppm F->C2 ²J_CF (~21 Hz) C4 C4 (Ortho) 126 ppm F->C4 ²J_CF (~15 Hz) C1 C1 (Meta) 135 ppm F->C1 ³J_CF (~7 Hz) C5 C5 (Meta) 131 ppm F->C5 ³J_CF (~5 Hz)

Caption: ¹⁹F-¹³C scalar spin-spin coupling network demonstrating distance-dependent J-values.

References

  • Chemistry.com.pk - Spectrometric Identification of Organic Compounds (8th Ed.) By Robert Silverstein. Available at:[Link]

  • Wiley - Spectrometric Identification of Organic Compounds, 8th Edition. Available at: [Link]

  • Canadian Journal of Chemistry - Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Available at: [Link]

  • Loughborough University Research Repository - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Available at: [Link]

  • RSC Publishing - 19F-centred NMR analysis of mono-fluorinated compounds. Available at:[Link]

  • ResearchGate - Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Available at: [Link]

  • RSC Publishing - Long-range Carbon-Fluorine Scalar Coupling in some Fluorinated Aromatic Compounds. Available at: [Link]

Sources

Foundational

Solubility and Stability Profile of 4-(Bromomethyl)-3-fluorophenylacetic Acid in Organic Solvents: A Technical Guide

Executive Summary In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional intermediates present unique solvation challenges. 4-(Bromomethyl)-3-fluorophenylaceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, bifunctional intermediates present unique solvation challenges. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) is a prime example of such a molecule, featuring both a hydrogen-bond-donating carboxylic acid and a highly reactive, electrophilic benzylic bromide moiety[1],[2].

For researchers and drug development professionals, selecting the appropriate organic solvent for this compound is not merely a matter of dissolution—it is a critical exercise in preserving chemical integrity. This whitepaper provides an in-depth analysis of the solubility profile of 4-(Bromomethyl)-3-fluorophenylacetic acid, exploring the mechanistic causality behind solvent-induced degradation, and outlines a self-validating experimental protocol for determining thermodynamic solubility.

Physicochemical Architecture & Solvation Causality

To predict and understand the solubility of 4-(Bromomethyl)-3-fluorophenylacetic acid, one must dissect its structural components and their interactions with various solvent classes:

  • The Carboxylic Acid (-COOH): This group acts as both a hydrogen bond donor and acceptor. It drives solubility in polar solvents but can lead to dimerization in non-polar environments (like hexane), drastically reducing solubility.

  • The Fluorine Atom (-F): Positioned at the 3-position (meta to the acetic acid, ortho to the bromomethyl group), fluorine exerts a strong inductive electron-withdrawing effect (-I). This increases the lipophilicity of the aryl ring while slightly destabilizing the benzylic carbocation that forms during degradation pathways.

  • The Bromomethyl Group (-CH₂Br): This is a highly reactive alkylating agent[2]. While it contributes to the molecule's solubility in halogenated solvents via dispersion forces, it is highly susceptible to nucleophilic attack and solvolysis in protic environments[3].

The Solubility Matrix

The following table summarizes the estimated solubility and chemical stability of 4-(Bromomethyl)-3-fluorophenylacetic acid across standard organic solvent classes.

Solvent CategoryRepresentative SolventsEstimated SolubilityChemical StabilityMechanistic Rationale
Polar Aprotic Acetonitrile, DMF, DMSOHigh (>50 mg/mL)Excellent (if anhydrous)Strong dipole-dipole interactions solvate the carboxylic acid without acting as a nucleophile.
Halogenated Dichloromethane, ChloroformModerate (10-50 mg/mL)ExcellentGood dispersion forces for the fluorinated aryl ring; non-nucleophilic environment preserves the bromide.
Polar Protic Methanol, Ethanol, WaterModerate (10-30 mg/mL)Poor (Degrades) Hydrogen bonding aids dissolution, but the solvent acts as a nucleophile, driving rapid solvolysis.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)ExcellentLack of polarity fails to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers.

Mechanistic Pitfalls: Solvent-Induced Solvolysis

A critical error in early-stage drug development is treating dissolution as a purely physical process. When 4-(Bromomethyl)-3-fluorophenylacetic acid is dissolved in polar protic solvents (e.g., ), the solvent acts as a nucleophile[3].

Because the benzylic position is activated, the compound undergoes rapid solvolysis via a mixed SN​1/SN​2 mechanism. The polar solvent stabilizes the leaving bromide ion and the transient benzylic carbocation, leading to the formation of a benzylic ether (e.g., 4-(methoxymethyl)-3-fluorophenylacetic acid) and the generation of hydrobromic acid (HBr)[3]. This autocatalytic acidification can further degrade the compound. Therefore, polar protic solvents must be strictly avoided for storage or prolonged reactions involving this intermediate.

Solvolysis A 4-(Bromomethyl)-3- fluorophenylacetic acid C Carbocation Transition State A->C Ionization B Protic Solvent (e.g., MeOH) B->C Solvation D Solvolysis Product (Ether) C->D Nucleophilic Attack E HBr Byproduct C->E Leaving Group Departure

Fig 1: Solvolysis pathway of the benzylic bromide moiety in protic solvents.

Self-Validating Protocol: Thermodynamic Solubility via HPLC-UV

To accurately determine the solubility of 4-(Bromomethyl)-3-fluorophenylacetic acid, researchers must use the [4].

The Causality of the Method: Gravimetric analysis is fundamentally flawed for reactive intermediates. If the compound degrades in solution (e.g., via atmospheric moisture introducing hydrolysis), gravimetry will measure the mass of the degradation products alongside the parent compound, yielding a false positive for solubility. HPLC-UV separates the intact molecule from its solvolysis byproducts, creating a self-validating system where chemical stability is verified concurrently with thermodynamic solubility[4],[5].

Step-by-Step Methodology
  • Saturation Setup: Weigh an excess amount (e.g., 50 mg) of 4-(Bromomethyl)-3-fluorophenylacetic acid into a 4 mL amber glass vial. Rationale: Amber glass prevents potential photo-induced radical degradation of the benzylic bromide. Add 1.0 mL of the target anhydrous organic solvent (e.g., Acetonitrile).

  • Thermodynamic Equilibration: Seal the vial tightly and place it in a thermomixer. Agitate at 400 rpm at 25.0 °C for 24 to 72 hours[5]. Rationale: Thermodynamic equilibrium requires sufficient time for the dissolution and precipitation rates to equalize.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, or filter through a 0.45 µm PTFE syringe filter. Rationale: PTFE is chemically inert and will not adsorb the fluorinated compound or react with the solvent. Discard the first 0.1 mL of filtrate to account for membrane saturation[5].

  • HPLC-UV Quantification & Validation: Dilute an aliquot of the supernatant with the mobile phase to fall within the linear range of your pre-established calibration curve. Inject into an HPLC equipped with a C18 column and a UV detector.

  • Data Interpretation: Calculate the concentration of the primary peak. Crucial Validation Step: Analyze the chromatogram for secondary peaks. The presence of new peaks indicates solvent-induced degradation, invalidating that specific solvent for long-term use.

Workflow S1 1. Solid Addition (Excess API + Solvent) S2 2. Equilibration (Shake 24-72h, 25°C) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 Ensures Saturation S4 4. HPLC-UV Analysis (Quantification & Purity) S3->S4 Removes Solids S5 5. Data Output (Thermodynamic Solubility) S4->S5 Validates Intact API

Fig 2: Self-validating HPLC-UV Shake-Flask workflow for reactive intermediates.

Strategic Applications in Drug Development

When utilizing 4-(Bromomethyl)-3-fluorophenylacetic acid in synthetic workflows (such as cross-coupling reactions or the formation of PROTAC linkers[2]), solvent selection dictates yield.

For nucleophilic substitution reactions targeting the bromomethyl group, anhydrous polar aprotic solvents (DMF, Acetonitrile) are optimal. They fully dissolve the intermediate, separate ion pairs to enhance the reactivity of the incoming nucleophile, and do not compete for the electrophilic benzylic carbon. Conversely, if the goal is to activate the carboxylic acid (e.g., via EDC/NHS coupling), Dichloromethane (DCM) provides an excellent, inert solvating environment that protects the labile bromide from premature degradation.

References

  • National Institutes of Health (PMC). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PubMed Central. Available at:[Link]

  • American Chemical Society (ACS). "NaIO4-Mediated Selective Oxidation of Alkylarenes and Benzylic Bromides/Alcohols to Carbonyl Derivatives Using Water as Solvent." The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

The Strategic Role of 4-(Bromomethyl)-3-fluorophenylacetic Acid in Early-Stage Drug Discovery: A Technical Guide to Bifunctional Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary In the landscape of early-stage drug discovery, the rapid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

In the landscape of early-stage drug discovery, the rapid and modular assembly of complex molecular architectures is paramount. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) has emerged as a highly versatile, bifunctional building block 1[1]. Characterized by two distinct reactive centers—a highly electrophilic benzylic bromide and a nucleophile-accepting carboxylic acid—this scaffold allows for orthogonal, step-wise functionalization.

This technical guide dissects the physicochemical logic behind this molecule, explores its strategic applications in synthesizing complex modalities like PROTACs and Antibody-Drug Conjugates (ADCs) 2[2], and provides self-validating experimental protocols to ensure high-fidelity synthesis in your laboratory.

Chemical Anatomy & Quantitative Data

To effectively utilize 4-(Bromomethyl)-3-fluorophenylacetic acid, one must understand the intrinsic electronic properties that govern its reactivity.

Quantitative Physicochemical Profile
PropertyValueSource / Significance
Chemical Name 4-(Bromomethyl)-3-fluorophenylacetic acidIUPAC Standard
CAS Number 1446513-31-03[3]
Molecular Formula C₉H₈BrFO₂4[4]
Molecular Weight 247.06 g/mol Ideal low-MW linker intermediate
Purity (Commercial) ≥95%Standard for early-stage screening
Key Functional Groups Benzylic Bromide, Carboxylic AcidEnables orthogonal reactivity
Electronic Modulation: The Causality of the Fluorine Atom

The inclusion of the fluorine atom at the 3-position (ortho to the bromomethyl group) is not arbitrary; it is a deliberate design choice that profoundly alters the molecule's physical and chemical properties 1[1]:

  • Enhanced Electrophilicity (-I Effect): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive (-I) effect increases the partial positive charge ( δ+ ) on the adjacent benzylic carbon. This lowers the activation energy for nucleophilic attack, accelerating SN​2 displacement of the bromide by amines or thiols.

  • Metabolic Stability: In drug design, unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated oxidation. The strong C-F bond blocks oxidative metabolism at this electron-rich site, enhancing the pharmacokinetic half-life of the final therapeutic agent 1[1].

  • pKa Modulation: The meta-relationship of the fluorine to the acetic acid moiety subtly lowers the pKa​ of the carboxylic acid by stabilizing the resulting carboxylate anion, which is advantageous for chemoselective protection strategies during synthesis.

Orthogonal Reactivity Workflow

Because the molecule contains both a strong electrophile and a carboxylic acid, chemists can dictate the order of assembly based on the steric and electronic demands of their specific target (e.g., PROTAC linkers or E3 ligase ligands) 2[2].

Below is the logical mapping of this orthogonal reactivity.

OrthogonalReactivity cluster_0 Route A: Alkylation First cluster_1 Route B: Amidation First Scaffold 4-(Bromomethyl)-3-fluorophenylacetic acid CAS: 1446513-31-0 SN2_A Step 1: S_N2 Alkylation Scaffold->SN2_A Amine, K2CO3 Amid_B Step 1: Amide Coupling Scaffold->Amid_B Amine, HATU, DIPEA Int_A N-Alkylated Acid SN2_A->Int_A Amid_A Step 2: Amide Coupling Int_A->Amid_A Target Final Functionalized Target (PROTACs, ADCs, APIs) Amid_A->Target Int_B Bromomethyl Amide Amid_B->Int_B SN2_B Step 2: S_N2 Alkylation Int_B->SN2_B SN2_B->Target

Figure 1: Orthogonal bifunctional reactivity pathways of 4-(Bromomethyl)-3-fluorophenylacetic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the causality of the reagents is understood, and in-process controls (IPCs) are built into the workflow to guarantee integrity. The following details Route A (Alkylation followed by Amidation).

Protocol 1: Chemoselective SN​2 Alkylation

Objective: Selectively displace the benzylic bromide with a secondary amine while preventing the carboxylic acid from participating in self-condensation (oligomerization).

Reagents:

  • 4-(Bromomethyl)-3-fluorophenylacetic acid (1.0 eq)

  • Target Secondary Amine (1.0 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend K2​CO3​ in anhydrous DMF and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Deprotonation (The Causality): Add 4-(Bromomethyl)-3-fluorophenylacetic acid. Why K2​CO3​ at 0 °C? The mild, heterogeneous base selectively deprotonates the carboxylic acid ( pKa​ ~ 4.0). The resulting carboxylate anion is a poor nucleophile compared to the incoming amine, acting as a thermodynamic sink that protects the acid moiety and prevents polymerization.

  • Nucleophilic Attack: Slowly add the secondary amine dropwise. The strong -I effect of the ortho-fluorine ensures rapid SN​2 displacement of the bromide.

  • In-Process Control (IPC): After 2 hours at room temperature, sample the reaction for LC-MS. Validation Check: The protocol is successful if the starting material mass (m/z 245/247 [M-H]⁻) disappears, replaced entirely by the N-alkylated product mass, with zero detection of esterified dimers.

  • Workup: Acidify the mixture carefully with 1M HCl to pH 3-4 to reprotonate the carboxylic acid, followed by extraction with Ethyl Acetate.

Protocol 2: Amide Coupling of the Acetic Acid Moiety

Objective: Couple the newly formed N-alkylated intermediate with a primary amine to form the final scaffold.

Reagents:

  • N-Alkylated Acid Intermediate (1.0 eq)

  • Target Primary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation (The Causality): Dissolve the intermediate and HATU in DMF at room temperature. Why HATU? HATU generates a highly reactive 7-azabenzotriazole active ester. This superior kinetic profile is critical for driving the reaction to completion before any side reactions can occur.

  • Neutralization: Add DIPEA. Why DIPEA over Triethylamine? DIPEA's bulky isopropyl groups render it non-nucleophilic. It efficiently neutralizes the amine hydrochloride salt and drives the catalytic cycle without competing for the active ester.

  • Coupling: Add the primary amine. Stir for 1-2 hours at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: Look for the complete consumption of the active ester mass and the appearance of the final target mass.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via reverse-phase preparative HPLC.

Conclusion

4-(Bromomethyl)-3-fluorophenylacetic acid is far more than a simple reagent; it is a strategically designed scaffold. By leveraging the inductive effects of its fluorine atom and the orthogonal reactivity of its functional groups, medicinal chemists can rapidly assemble complex, metabolically stable linkers for PROTACs, ADCs, and novel small-molecule APIs. Adhering to the chemoselective protocols outlined above ensures high yields and reproducible workflows in early-stage discovery campaigns.

References

  • Benchchem.Overview of Research Trajectories for 4-(Bromomethyl)-3-fluorophenylacetic acid and its Analogues.
  • Benchchem.Applications in Drug Discovery and Patent Literature for 4-(Bromomethyl)-3-fluorophenylacetic acid.
  • Synquest Labs.CAS 1446513-31-0 | 2721-B-40 | 4-(Bromomethyl)-3-fluorophenylacetic acid.
  • CymitQuimica.CAS: 1446513-31-0 | 4-(Bromomethyl)-3-fluorophenylacetic acid Specifications.

Sources

Foundational

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

Executive Summary The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of drug candidates. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of drug candidates. This guide provides an in-depth technical exploration of fluorinated phenylacetic acid derivatives, a class of compounds that has demonstrated significant promise across a spectrum of therapeutic areas. We will delve into the nuanced role of fluorine in modulating physicochemical and pharmacological properties, detail robust synthetic methodologies, and analyze structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to empower the design and synthesis of next-generation therapeutics.

The Power of Fluorine in Drug Design: More Than a Simple Substitution

The substitution of hydrogen with fluorine, the most electronegative element, is a deliberate strategy to impart favorable properties to a drug molecule.[1][2] Its relatively small van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å) allows it to act as a bioisostere of a hydrogen atom, often without creating significant steric hindrance.[3] However, the profound electronic effects of fluorine are the primary drivers of its utility in drug design.

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4][5] This "metabolic blocking" at susceptible positions on an aromatic ring can significantly increase a drug's half-life and bioavailability.[6][4][5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.[3][7] This can improve membrane permeability and oral absorption. Furthermore, fluorination can increase lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve blood-brain barrier penetration.[6][2][4][7][8][9]

  • Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[3][8][10] This can result in enhanced binding affinity and improved selectivity for the desired target over off-targets.[6]

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its combination with fluorine offers a powerful platform for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives requires careful consideration of the timing and method of fluorine introduction. Both "early-stage" and "late-stage" fluorination strategies have their merits and challenges.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of fluorinated biaryl compounds and can be adapted for the synthesis of fluorinated phenylacetic acids.[8][11][12][13][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Fluorophenylacetic Acid

This protocol describes a general procedure for the coupling of a boronic acid with a halo-substituted phenylacetic acid derivative.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine the aryl halide (e.g., methyl 2-(4-bromophenyl)acetate) (1.0 eq), the aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq), and a suitable solvent (e.g., n-propanol).

  • Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a phosphine ligand (e.g., triphenylphosphine) (0.04 eq), and an aqueous solution of a base (e.g., 2M sodium carbonate) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorinated phenylacetic acid ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity. Electron-rich and bulky phosphine ligands often enhance the efficiency of the oxidative addition and reductive elimination steps.[13]

  • Base: The base is essential for the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and yield.[8] Potassium carbonate is often a good choice for its balance of reactivity and handling.[8]

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Enzymatic_Decarboxylation cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Purification Start Ethyl α-bromophenylacetate Step1 Nucleophilic Fluorination Start->Step1 Step2 Hydrolysis Step1->Step2 Substrate Dipotassium α-fluorophenylmalonate Step2->Substrate Enzyme Arylmalonate Decarboxylase Reaction Asymmetric Decarboxylation (pH 8.5, 35°C) Enzyme->Reaction Workup Acidification & Extraction Reaction->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Product (R)-α-Fluorophenylacetic Acid (>99% ee) Chromatography->Product caption Workflow for the enzymatic synthesis of (R)-α-fluorophenylacetic acid. Spectroscopic_Workflow Sample Synthesized Fluorinated Phenylacetic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Integration and Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Elucidation and Purity Assessment Data_Analysis->Structure_Confirmation caption A logical workflow for the spectroscopic characterization of synthesized compounds.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Toxicity of 4-(Bromomethyl)-3-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and inferred toxicity and safety data for 4-(Bromomethyl)-3-fluorophenylacetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred toxicity and safety data for 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS No. 915093-37-3). Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes data from structurally analogous molecules to provide a robust framework for its safe handling, storage, and in case of accidental exposure. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who may be working with this or similar chemical entities. The information herein is intended to foster a culture of safety and to provide a basis for conducting thorough risk assessments.

Introduction and Chemical Profile

4-(Bromomethyl)-3-fluorophenylacetic acid is a substituted phenylacetic acid derivative. Its structure incorporates a reactive bromomethyl group, a fluorine atom on the phenyl ring, and a carboxylic acid moiety. These functional groups contribute to its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the bromomethyl group offers a reactive site for nucleophilic substitution, making it a valuable intermediate.[1]

Chemical Structure:

  • IUPAC Name: 4-(Bromomethyl)-3-fluorophenylacetic acid

  • CAS Number: 915093-37-3

  • Molecular Formula: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol

Hazard Identification and Toxicological Profile

Based on data from similar compounds such as bromoacetic acid, 4-(bromomethyl)phenylacetic acid, and various fluorinated phenylacetic acids, the following hazards are anticipated:

  • Skin Corrosion/Irritation: Phenylacetic acids and bromo-substituted compounds are known to be skin irritants.[2] Direct contact can cause redness, inflammation, and in severe cases, chemical burns.

  • Serious Eye Damage/Irritation: Compounds with these functional groups are typically classified as severe eye irritants.[2] Contact with the eyes can lead to significant damage if not promptly addressed.

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific LD50 values are not available for the target compound, related phenylacetic acids are harmful if swallowed.[3] Inhalation of dusts or aerosols may cause respiratory tract irritation.[2]

  • Sensitization: Some brominated organic compounds have the potential to be skin sensitizers, leading to allergic reactions upon repeated exposure.

Toxicological Data for a Structurally Related Compound:

The following table provides toxicity data for Phenylacetic Acid, which shares the core phenylacetic acid structure. This data is provided for context and to underscore the need for cautious handling.

CompoundCAS No.TestRouteSpeciesDoseReference
Phenylacetic Acid103-82-2LD50OralRat2,250 mg/kg[3][4]
Phenylacetic Acid103-82-2LD50OralMouse2,250 mg/kg[3]
Phenylacetic Acid103-82-2LD50IntraperitonealRat1,600 mg/kg[3][4]
Phenylacetic Acid103-82-2LD50IntraperitonealMouse2,270 mg/kg[3][4]
Phenylacetic Acid103-82-2LD50SubcutaneousMouse1,500 mg/kg[3][4]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 4-(Bromomethyl)-3-fluorophenylacetic acid. The following protocols are based on best practices for handling similar hazardous chemicals.

3.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[5]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

3.3. Handling Procedures

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Ensure containers are kept tightly closed when not in use.[8]

3.4. Storage Conditions

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

  • Keep containers tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[5][8]

  • Protect from light.[5][8]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

4.1. First-Aid Measures

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[10]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.[10]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for safe handling and response to incidents involving 4-(Bromomethyl)-3-fluorophenylacetic acid.

G cluster_prep Preparation and Handling cluster_exposure Accidental Exposure Response cluster_spill Spill Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE EngineeringControls Use Engineering Controls (Fume Hood) SelectPPE->EngineeringControls Handling Handle Compound EngineeringControls->Handling Storage Store Properly Handling->Storage Exposure Exposure Occurs IdentifyRoute Identify Route of Exposure (Skin, Eyes, Inhalation) Exposure->IdentifyRoute FirstAid Administer First Aid IdentifyRoute->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Spill Response PPE Evacuate->DonPPE Contain Contain and Clean Up Spill DonPPE->Contain Dispose Dispose of Waste Properly Contain->Dispose

Caption: Workflow for safe handling and emergency response.

G HazardID Hazard Identification Skin/Eye Irritant Harmful if Swallowed Respiratory Irritant RiskAssess Risk Assessment Evaluate Exposure Potential Assess Severity of Harm HazardID->RiskAssess Informs ControlMeasures Control Measures Engineering Controls Personal Protective Equipment Safe Work Practices RiskAssess->ControlMeasures Determines SafeHandling Safe Handling and Use ControlMeasures->SafeHandling Enables

Caption: Logical relationship for establishing safety protocols.

Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. This material should be disposed of as hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.[10]

Conclusion

While specific toxicity data for 4-(Bromomethyl)-3-fluorophenylacetic acid is not extensively documented, a thorough analysis of its structural components and related compounds provides a clear indication of its potential hazards. It should be handled with the utmost care, treating it as a skin and eye irritant, and as a compound that is harmful if ingested or inhaled. By adhering to the safety protocols outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID - Exposome-Explorer.
  • Bromoacetic Acid - Material Safety Data Sheet (MSDS).
  • Navigating the Stability of Bromoacetic Acid-d3: An In-depth Technical Guide - Benchchem.
  • 4-Bromo-3-fluorophenylacetic acid | 942282-40-8 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Bromoacetic Acid CAS No 79-08-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Bromoacetic acid anhydride | Georganics.
  • SAFETY DATA SHEET - Merck.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 4-(Bromomethyl)-3-fluorophenylacetic acid - Benchchem.
  • Fluorophenylacetic acid — Chemical Substance Information - NextSDS.
  • 4-bromophenylacetic acid - s d fine-chem limited.
  • MSDS of 4-Bromo-2,3-difluorophenylacetic acid - Capot Chemical.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • sigma-aldrich - Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore.
  • CAS 1578-63-8: fluorophenylacetic acid - CymitQuimica.
  • PHENYL ACETIC ACID, Natural (Manufacturing) - SDS - Aurochemicals.
  • VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 - Gelest, Inc.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • 물질안전보건자료.
  • Thirteen-week Subacute Toxicity Study of 4-bromophenyl Chloromethyl Sulfone (BCS) in Rats - PubMed.

Sources

Protocols & Analytical Methods

Method

Cross-coupling reactions involving 4-(Bromomethyl)-3-fluorophenylacetic acid

An In-Depth Technical Guide to Cross-Coupling Reactions Involving 4-(Bromomethyl)-3-fluorophenylacetic Acid Introduction: Strategic Value of a Fluorinated Bifunctional Building Block In the landscape of modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Coupling Reactions Involving 4-(Bromomethyl)-3-fluorophenylacetic Acid

Introduction: Strategic Value of a Fluorinated Bifunctional Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 4-(Bromomethyl)-3-fluorophenylacetic acid emerges as a particularly valuable building block, offering a trifecta of strategic functionalities:

  • A Reactive C(sp³)-Br Center: The benzylic bromide is a prime electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.

  • A Phenylacetic Acid Moiety: This substructure is a common pharmacophore found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

  • An Ortho-Fluorine Substituent: The electron-withdrawing fluorine atom modulates the electronic properties of the aromatic ring, which can influence reaction kinetics and the biological activity of the final product.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this versatile reagent. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.

Core Mechanistic Principle: The Oxidative Addition of a Benzylic Bromide

The success of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the electrophile—in this case, the benzylic bromide—to the low-valent palladium(0) catalyst. This step transforms the Pd(0) species into a Pd(II) intermediate, which then enters the specific catalytic cycle of the desired reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The oxidative addition of benzylic halides to Pd(0) is generally a facile process. The mechanism involves the cleavage of the C-Br bond and the formation of two new bonds to the palladium center, yielding a benzylic-palladium(II)-halide complex. Understanding this crucial first step is key to troubleshooting and optimizing subsequent transformations.

cluster_cycle General Catalytic Cycle Pd(0)L_n Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd(0)L_n->OxAdd Oxidative Addition RX R-X (Benzylic Bromide) RX->OxAdd Nu-M Nucleophile (e.g., R'-B(OH)₂, R'-C≡CH, R'₂NH) Trans R-Pd(II)L_n-Nu Nu-M->Trans Prod R-Nu (Product) OxAdd->Trans Transmetalation or Amine Coordination Trans->Pd(0)L_n Reductive Elimination Trans->Prod

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For 4-(bromomethyl)-3-fluorophenylacetic acid, this reaction provides a direct route to synthesize a diverse array of diarylmethane derivatives, which are prevalent in biologically active molecules.

Causality Behind the Suzuki-Miyaura Mechanism

The reaction proceeds via a well-established catalytic cycle. The key to success is the activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, thereby facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-CH₂-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition Trans Ar-CH₂-Pd(II)L_n-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-CH₂-Ar' Trans->Product ArCH2Br 4-(Bromomethyl)-3-fluoro- phenylacetic acid ArCH2Br->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Trans

Caption: Suzuki-Miyaura catalytic cycle with a benzylic bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a robust starting point for coupling 4-(bromomethyl)-3-fluorophenylacetic acid with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials:

  • 4-(Bromomethyl)-3-fluorophenylacetic acid (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add 4-(bromomethyl)-3-fluorophenylacetic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

start Start setup Combine Reactants: - Benzylic Bromide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add Add Degassed Solvent & Palladium Catalyst inert->add react Heat & Stir (e.g., 80-100 °C) add->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Dilute, Wash) monitor->workup Complete purify Purify by Column Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Suzuki-Miyaura Couplings
Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9088-96
4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O10080-90
Thiophen-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O10075-85

Application Note 2: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for constructing C-C bonds between a halide and a terminal alkyne, yielding arylalkyne structures. This reaction typically employs a dual catalytic system of palladium and copper(I). Applying this to 4-(bromomethyl)-3-fluorophenylacetic acid allows for the synthesis of functionalized propargyl-aryl compounds, which are valuable intermediates in organic synthesis.

Causality Behind the Sonogashira Mechanism

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, enabling the final C-C bond formation. To avoid the common side reaction of oxidative alkyne homocoupling (diyne formation), modern copper-free protocols have been developed.

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd ArCH₂-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Trans ArCH₂-Pd(II)L₂-C≡CR' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuBr->CuAcetylide Base, R'C≡CH CuAcetylide->Trans CuAcetylide->CuBr

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-(Bromomethyl)-3-fluorophenylacetic acid (1.0 eq.)

  • Terminal Alkyne (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Cocatalyst (e.g., CuI, 1-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under inert atmosphere, add 4-(bromomethyl)-3-fluorophenylacetic acid, followed by the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
Terminal Alkyne PartnerPd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)5Et₃NRT80-90
TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPA4085-95
1-HexynePdCl₂(PPh₃)₂ (2)5Et₃N/THF5075-85

Application Note 3: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis. Using 4-(bromomethyl)-3-fluorophenylacetic acid as the electrophile allows for the direct synthesis of a wide range of secondary and tertiary benzylic amines.

Causality Behind the Buchwald-Hartwig Mechanism

This reaction is highly dependent on the choice of ligand and base. Following the initial oxidative addition, the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming reductive elimination is often the rate-determining step and is greatly accelerated by the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines). These ligands promote the reductive elimination step, preventing catalyst decomposition and side reactions.

cluster_bh Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd ArCH₂-Pd(II)L-Br Pd0->OxAdd Oxidative Addition Amido ArCH₂-Pd(II)L-NR'R'' OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product ArCH₂-NR'R'' Amido->Product ArCH2Br Benzylic Bromide ArCH2Br->OxAdd Amine R'R''NH + Strong Base Amine->Amido

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-(Bromomethyl)-3-fluorophenylacetic acid (1.0 eq.)

  • Amine (primary or secondary, 1.1-1.5 eq.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Strong Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.)

  • Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, and base to a reaction vial or flask.

  • Reagent Addition: Add 4-(bromomethyl)-3-fluorophenylacetic acid, the anhydrous solvent, and finally the amine.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Stir the mixture at the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with a suitable solvent like ethyl acetate or dichloromethane. Filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations
Amine PartnerPd Precatalyst / Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / XPhos (1/2)NaOt-BuToluene10085-95
MorpholinePd(OAc)₂ / RuPhos (2/4)Cs₂CO₃Dioxane11090-98
BenzylaminePd₂(dba)₃ / BINAP (1/2)NaOt-BuToluene9080-90
n-ButylaminePd(OAc)₂ / XPhos (2/4)K₃PO₄Dioxane10075-88

Conclusion

4-(Bromomethyl)-3-fluorophenylacetic acid stands out as a high-value, versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive benzylic bromide, a phenylacetic acid core, and a strategically placed fluorine atom makes it an ideal substrate for powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to construct diverse molecular architectures from this single precursor. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate the synthesis of novel compounds for the development of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Le Studium. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514-5517. [Link]

  • Krasovskiy, A., Tishkov, A., & Knochel, P. (2008). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Angewandte Chemie International Edition, 47(16), 3051-3053. [Link]

  • Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048-9050. [Link]

  • Catellani, M., Motti, E., & Baratta, S. (2008). Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. Organometallics, 27(18), 4604-4606. [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]

  • Frye, E. C., O'Connor, C. J., & Spring, D. R. (2012). Palladium-Catalysed Cross-Coupling of Vinyldisiloxanes with Benzylic and Allylic Halides and Sulfonates. Chemistry – A European Journal, 18(28), 8774-8781. [Link]

  • Royal Society of Chemistry. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Ranu, B. C., & Saha, A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 396-403. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chem-Station. (2009, June 10). Buchwald-Hartwig Cross Coupling. [Link]

  • Royal Society of Chemistry. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. [Link]

  • Asnan, H. H. M., & Wan, F. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 22(1), 35-42. [Link]

  • Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene
Application

4-(Bromomethyl)-3-fluorophenylacetic acid in solid-phase peptide synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: 4-(Bromomethyl)-3-fluorophenylacetic Acid as a Bifunctional Linker and ¹⁹F-NMR Probe in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The engineering of complex peptide architectures—such as macrocycles, stapled peptides, and Activity-Based Protein Profiling (ABPP) probes—requires highly chemoselective and orthogonal building blocks. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) has emerged as a premier bifunctional linker in Solid-Phase Peptide Synthesis (SPPS)[1]. By combining a carboxylic acid for standard Fmoc-SPPS amide coupling with a highly reactive bromomethyl electrophile, this reagent enables late-stage, on-resin functionalization[2].

Crucially, the strategic incorporation of a fluorine atom at the 3-position (ortho to the bromomethyl group) serves a dual purpose: it electronically accelerates nucleophilic substitution (Sₙ2) reactions via inductive effects, and it provides a pristine ¹⁹F-NMR handle for quantitative reaction monitoring without the need for peptide cleavage[3]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for utilizing this reagent in advanced peptide engineering.

Mechanistic Rationale & Field-Proven Insights

Bifunctionality and Orthogonal Reactivity

The utility of 4-(Bromomethyl)-3-fluorophenylacetic acid lies in the orthogonal reactivity of its two functional groups. The phenylacetic acid moiety can be activated using standard coupling reagents to form stable amide bonds with the peptide's N-terminus or a lysine side-chain. Meanwhile, the bromomethyl group acts as an electrophilic "warhead." It is entirely stable to the 20% piperidine used for Fmoc deprotection but reacts rapidly with soft nucleophiles, such as the sulfhydryl group of cysteine or secondary amines, to form thioethers or substituted amines[4].

The "Fluorine Effect": Kinetics and Analytics

The addition of the 3-fluoro substituent provides two distinct advantages over the standard unfluorinated 4-(bromomethyl)phenylacetic acid:

  • Electronic Modulation (Kinetic Advantage): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This increases the electrophilicity of the adjacent benzylic carbon, lowering the activation energy barrier for Sₙ2 displacement. Consequently, thioether macrocyclization proceeds faster and with higher yields.

  • ¹⁹F-NMR Tracking (Analytical Advantage): Fluorine-19 is 100% naturally abundant, highly sensitive, and absent in natural biomolecules. The single fluorine atom provides a sharp, distinct NMR resonance (typically around -115 to -120 ppm). When the benzylic bromide is displaced by a nucleophile, the chemical shift of the fluorine changes predictably. This allows researchers to monitor reaction completion directly on the resin using High-Resolution Magic Angle Spinning (HR-MAS) NMR, bypassing premature cleavage[3].

Mandatory Visualizations: Workflows and Mechanisms

SPPS_Workflow N1 1. Linear Peptide Assembly (Fmoc-SPPS) N2 2. N-Terminal Fmoc Removal (20% Piperidine/DMF) N1->N2 N3 3. Bifunctional Linker Coupling (DIC/Oxyma, Neutral pH) N2->N3 4-(Bromomethyl)-3-fluoro- phenylacetic acid N4 4. Orthogonal Cys Deprotection (1% TFA for Mmt group) N3->N4 Kaiser Test Validation N5 5. On-Resin Macrocyclization (Intramolecular SN2) N4->N5 1% DIPEA / DMF N6 6. Global Cleavage & Validation (95% TFA, 19F-NMR Tracking) N5->N6 Ellman's Test Validation

Workflow for on-resin macrocyclization using 4-(Bromomethyl)-3-fluorophenylacetic acid.

Reaction_Mechanism R1 Peptide-Cys(SH) + Fluorobenzyl Bromide TS Thiolate Attack (Accelerated by ortho-F) R1->TS Base (DIPEA) P1 Thioether Macrocycle (Target Product) TS->P1 Chemoselective Intramolecular SN2 P2 Intermolecular Oligomer (Suppressed on-resin) TS->P2 High Concentration (Solution Phase)

Mechanistic pathway of chemoselective thioether formation vs. oligomerization.

Quantitative Data Presentation

Table 1: Comparative Reactivity & Properties of Phenylacetic Acid Linkers

FeatureStandard 4-(Bromomethyl)phenylacetic acid4-(Bromomethyl)-3-fluorophenylacetic acidMechanistic Impact
Analytical Handle None¹⁹F-NMR active (~ -115 ppm)Enables non-destructive, on-resin reaction monitoring.
Benzylic Electrophilicity BaselineEnhancedOrtho-F inductive effect accelerates Sₙ2 displacement by thiols/amines.
Carboxylic Acid pKa ~4.31~4.15Slightly lower pKa improves activation kinetics during esterification/amidation.
Macrocyclization Yield Moderate (prone to hydrolysis)HighFaster intramolecular kinetics outcompete side reactions.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every chemical transformation is paired with a distinct analytical checkpoint to ensure absolute confidence before proceeding to the next step.

Protocol A: On-Resin Amide Coupling of the Linker

Causality Note: Highly reactive uronium salts (like HATU) combined with strong bases (like DIPEA) can cause premature displacement of the benzylic bromide or lead to amidine capping of the N-terminus. Therefore, a neutral, carbodiimide-based activation strategy (DIC/Oxyma) is strictly required to preserve the bromomethyl warhead[4].

  • Preparation: Swell 0.1 mmol of N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4-(Bromomethyl)-3-fluorophenylacetic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the resin and wash sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test on a few beads. A yellow color (negative) confirms complete acylation of the primary amine. A blue color indicates incomplete coupling; repeat steps 2-4 if necessary.

Protocol B: Chemoselective Thioether Macrocyclization

Causality Note: Performing the cyclization on-resin leverages the "pseudo-dilution" effect. Because the peptide chains are anchored to the polymer matrix, they are physically separated, making intramolecular cyclization kinetically favored over intermolecular oligomerization[2].

  • Orthogonal Deprotection: If the target cysteine is protected with an Mmt (4-methoxytrityl) group, treat the resin with 1% TFA / 5% TIPS in DCM (10 × 2 min) until the solution is no longer yellow. Wash thoroughly with DCM and DMF.

  • Base-Catalyzed Cyclization: Add a solution of 1% DIPEA in DMF (3 mL) to the resin. Shake gently at room temperature for 4 to 12 hours. The mild base deprotonates the cysteine thiol, generating a highly nucleophilic thiolate that attacks the benzylic carbon.

  • Validation (Ellman’s Test & ¹⁹F-NMR):

    • Chemical: Perform Ellman's test. A colorless result indicates the complete consumption of free thiols.

    • Analytical: Extract 5 mg of resin, swell in DMF-d7, and acquire an HR-MAS ¹⁹F-NMR spectrum. An upfield shift in the fluorine signal confirms the conversion of the benzyl bromide to the benzyl thioether[3].

Protocol C: Global Cleavage and Final Validation
  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours at room temperature. (Note: Avoid thiol-based scavengers like EDT, as they may react with any uncyclized bromomethyl groups).

  • Precipitation: Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the cyclic peptide. Centrifuge and wash the pellet twice with cold ether.

  • Validation: Analyze the crude peptide via LC-MS. The mass should correspond to the linear peptide mass + 247.06 Da (linker) - 18 Da (H₂O, amide bond) - 80 Da (HBr, Sₙ2 displacement).

Troubleshooting Guide

Table 2: Troubleshooting SPPS Conjugation

ObservationMechanistic CauseCorrective Action
Incomplete Linker Coupling (Positive Kaiser Test)Steric hindrance at the N-terminus or aggregation.Re-couple using a higher temperature (40°C) or add a chaotropic agent (e.g., 0.1 M LiCl in DMF).
Premature Bromide Loss (Detected via LC-MS)Use of strong bases (DIPEA) with HATU during coupling.Switch strictly to DIC/Oxyma activation. Avoid prolonged exposure to basic conditions prior to cyclization.
Intermolecular Dimers (Mass = 2x expected)High resin loading negating the pseudo-dilution effect.Use a low-loading resin (≤ 0.2 mmol/g) to ensure physical separation of peptide chains.

References[1] Benchchem. Overview of Research Trajectories for 4-(Bromomethyl)-3-fluorophenylacetic acid and its Analogues. Available at: https://benchchem.com[2] OSTI.gov. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available at: https://osti.gov[4] Journal of Medicinal Chemistry (ACS). Rapid Solid-Phase Construction of Serine Hydrolase Probes Results in Selective Activity-Based Probes for Acyl Protein Thioesterases-1/2. Available at:https://pubs.acs.org[3] Benchchem. 4-(Bromomethyl)-3-fluorophenylacetic acid - Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: https://benchchem.com

Sources

Method

Application Notes and Protocols: Safe Handling and Storage of 4-(Bromomethyl)-3-fluorophenylacetic acid

Executive Summary 4-(Bromomethyl)-3-fluorophenylacetic acid is a bifunctional organic compound with significant potential as a building block in pharmaceutical synthesis and drug development.[1] Its structure incorporate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Bromomethyl)-3-fluorophenylacetic acid is a bifunctional organic compound with significant potential as a building block in pharmaceutical synthesis and drug development.[1] Its structure incorporates two key reactive moieties: a benzylic bromide and a carboxylic acid. The benzylic bromide is a potent alkylating agent, highly susceptible to nucleophilic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.[2][3] This dual reactivity, however, necessitates stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

4-(Bromomethyl)-3-fluorophenylacetic acid is a solid substance that presents multiple hazards primarily due to its reactive benzylic bromide group. While specific toxicological data for this exact compound is limited, the known reactivity of benzyl bromides and the data from analogous structures, such as 4-(Bromomethyl)phenylacetic acid, allow for a robust risk assessment.[2][4][5]

The primary hazards are:

  • Corrosivity and Irritation: Causes serious skin and eye irritation.[5][6] As a fine powder, it can also cause significant respiratory tract irritation if inhaled.[6][7]

  • Lachrymatory Properties: Like many benzylic bromides, this compound is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[2]

  • Reactivity: The benzylic bromide moiety is highly reactive with nucleophiles, including water, alcohols, amines, and bases.[2][3] Contact with incompatible materials can lead to vigorous reactions.

Table 1: GHS Hazard Summary for Structurally Similar Compounds | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :---: | :---: | :--- | | Skin Corrosion/Irritation | alt text | Warning | H315: Causes skin irritation.[6] | | Serious Eye Damage/Irritation | alt text | Warning | H319: Causes serious eye irritation.[6] | | Specific target organ toxicity | alt text | Warning | H335: May cause respiratory irritation.[6] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This approach is consistent with guidelines from the Occupational Safety and Health Administration (OSHA) for handling corrosive and hazardous substances.[8][9]

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-(Bromomethyl)-3-fluorophenylacetic acid, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10][11] This is the primary defense against inhaling the irritant dust and potential vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[5]

  • Emergency Stations: An emergency eyewash and safety shower must be readily accessible and located within a 10-second travel distance from the workstation, as mandated by OSHA standard 29 CFR 1910.151(c).[12][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Table 2: Required Personal Protective Equipment (PPE)

Body Part Equipment Rationale & Specifications
Eyes/Face Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN166 are required to protect against dust particles.[10][11] A full-face shield should be worn over the goggles during procedures with a high risk of splashing.[14]
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended.[14] Due to the reactivity of benzylic bromides, it is crucial to inspect gloves for any signs of degradation or perforation before use. Always double-glove when handling larger quantities. Contaminated gloves must be disposed of as hazardous waste.[10]
Body Laboratory Coat A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from accidental contact.[14]

| Respiratory | Respirator (If required) | For situations where engineering controls may not be sufficient (e.g., large spills), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., OV/AG/P99) should be used.[10] |

Protocols for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.

Protocol 3.1: Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the receiving flask on the analytical balance inside the fume hood. If the balance cannot be in the hood, weigh the compound in the hood and transfer it to a tared, sealed container before moving to the balance.

  • Dispensing: Slowly open the reagent bottle. Use a clean spatula to carefully transfer the desired amount of 4-(Bromomethyl)-3-fluorophenylacetic acid to the weigh boat. Avoid generating dust by using slow, deliberate movements.[10][11]

  • Transfer: Use a powder funnel to transfer the weighed solid into the reaction vessel to prevent dispersal.

  • Cleaning: Gently tap the weigh boat and funnel to dislodge any remaining powder into the vessel. Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol) in a designated waste beaker within the fume hood.

  • Closure: Securely cap the main reagent bottle immediately after use.

Protocol 3.2: Preparing Solutions
  • Setup: Perform all steps in a chemical fume hood. Place the vessel containing the weighed solid on a stir plate.

  • Solvent Addition: Add the desired solvent to the solid in a slow, controlled manner, preferably via a cannula or by pouring carefully down the side of the flask to minimize splashing.

  • Dissolution: Begin stirring to aid dissolution. If the compound is not readily soluble, gentle heating with a water bath may be applied, but this should be done with caution as increased temperature can increase reactivity and vapor pressure.

  • Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled, tightly sealed container appropriate for the solvent used.

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.[15]

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[15][16]

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[10][17] The original supplier container is ideal.

  • Segregation: Store this compound away from incompatible materials. It should be stored with other organic acids but segregated from bases, oxidizers, and reducing agents.

Diagram: Chemical Receiving and Storage Workflow

This diagram outlines the logical flow from receiving the chemical to its proper placement in storage.

G cluster_receiving Receiving Area cluster_storage Laboratory Storage cluster_decision Decision Point cluster_rejection Rejection Protocol Receive Receive Shipment Inspect Inspect Container (Check for damage, leaks) Receive->Inspect Verify Verify Label vs. Order Inspect->Verify DamageCheck Container Damaged? Verify->DamageCheck Log Log in Inventory System Segregate Segregate in Designated 'Corrosive/Organic Acid' Area Log->Segregate Store Place on Lower Shelf in Secondary Containment Segregate->Store DamageCheck->Log No Quarantine Quarantine in Fume Hood DamageCheck->Quarantine Yes Notify Notify EHS & Supplier Quarantine->Notify

Caption: Workflow for receiving and storing new chemical shipments.

Chemical Incompatibility

The dual functionality of 4-(Bromomethyl)-3-fluorophenylacetic acid dictates its incompatibility with a range of substances.

Table 3: Incompatible Materials

Material Class Examples Reason for Incompatibility
Strong Bases Sodium hydroxide, potassium carbonate The carboxylic acid will undergo a vigorous acid-base reaction. The base can also promote elimination or substitution of the benzylic bromide.
Strong Oxidizing Agents Peroxides, nitrates, permanganate Can lead to violent reactions and decomposition, especially with the phenylacetic acid moiety.[16]
Nucleophiles/Reducing Agents Amines, alcohols, thiols, hydrides The benzylic bromide is a strong electrophile and will react readily, often exothermically, via nucleophilic substitution (SN1/SN2).[2][3][18]
Active Metals Aluminum, iron, alkali metals Can catalyze decomposition or react with the bromine atom.[15]

| Water/Moisture | Humidity, protic solvents | Slow hydrolysis of the benzylic bromide can occur, liberating hydrobromic acid (HBr), which is corrosive. |

Emergency Procedures

Immediate and correct response to an emergency is vital to minimize harm.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][19]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spills
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Small spills can be cautiously treated with sodium thiosulfate to neutralize the reactive bromide before absorption.[15]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Call the institutional Emergency Response Team or EHS. Do not attempt to clean it up yourself.

Diagram: Emergency Response for Chemical Spill

G Start Spill Occurs LocationCheck Is spill contained within a fume hood? Start->LocationCheck SizeCheck Is spill minor (<10g and contained)? LocationCheck->SizeCheck Yes Evacuate EVACUATE AREA Alert others & call EHS LocationCheck->Evacuate No SizeCheck->Evacuate No Cleanup Proceed with Minor Spill Cleanup Protocol SizeCheck->Cleanup Yes Absorb Absorb with inert material (e.g., vermiculite) Cleanup->Absorb Collect Collect into labeled halogenated waste container Absorb->Collect Decontaminate Decontaminate spill area Collect->Decontaminate

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing 4-(Bromomethyl)-3-fluorophenylacetic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[15]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[15][20]

  • Disposal: Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[11][21]

Summary of Physicochemical Properties

Table 4: Physicochemical Data for Phenylacetic Acid Analogs

Property Value (for 4-(Bromomethyl)phenylacetic acid) Reference
Molecular Formula C₉H₉BrO₂ [22]
Molecular Weight 229.07 g/mol [22]
Appearance Solid [23]
Melting Point 179 - 183 °C [23]

| XLogP3 | 2.1 |[22] |

References

  • Fiveable. (2025, August 15). Benzyl bromide: Organic Chemistry II Study Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • BenchChem. 4-(Bromomethyl)-3-fluorophenylacetic acid.
  • Khan Academy. Reactions at the benzylic position.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-(Bromomethyl)phenylacetic acid.
  • Atul Ltd. (2015, September 28). Phenyl acetic acid - Technical Data Sheet.
  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet - Phenylacetic acid.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • TMMedia. PHENYLACETIC ACID - MATERIAL SAFETY DATA SHEET.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - For Bromine.
  • ChemicalBook. 3-BROMO-4-FLUOROPHENYLACETIC ACID | 194019-11-9.
  • Chemtalk. (2008, October 21). Bromine water - disposal.
  • Occupational Safety and Health Administration. Toxic, Irritative, and Corrosive Gases and Liquids.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenylacetic acid.
  • DENIOS Inc. (2024, February 13). Corrosive Substances: Handling & Safety in Businesses.
  • Fluorochem. 4-(Bromomethyl)phenylacetic acid.
  • TCI Chemicals. (2025, February 25). SAFETY DATA SHEET - 4-(Bromomethyl)-3-fluorobenzonitrile.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4-(Bromomethyl)phenylacetic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4519056, 4-(Bromomethyl)phenylacetic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet - Phenylacetic Acid.
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-(Methylenedioxy)phenylacetic acid.
  • Occupational Safety and Health Administration. Acid and Caustic Solutions.
  • Occupational Safety and Health Administration. Requirement to provide accessible quick drenching and flushing facilities where there is exposure to corrosive materials.
  • Wikipedia. 4-Bromophenylacetic acid.
  • SynQuest Labs. Safety Data Sheet - 4-Bromo-2,3,6-trifluorophenylacetic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-(Bromomethyl)-3-fluorophenylacetic Acid

Welcome to the Technical Support Center. As a highly reactive bifunctional building block, 4-(Bromomethyl)-3-fluorophenylacetic acid presents unique storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly reactive bifunctional building block, 4-(Bromomethyl)-3-fluorophenylacetic acid presents unique storage challenges. The presence of a benzylic bromide moiety makes this compound highly susceptible to nucleophilic attack by moisture, while the carboxylic acid group can exacerbate degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols for handling moisture-sensitive benzylic bromides.

Part 1: Troubleshooting & Mechanistic FAQs

Q: Why does 4-(Bromomethyl)-3-fluorophenylacetic acid degrade so quickly even when sealed? A: The compound features a benzylic bromide moiety, which is exceptionally reactive toward nucleophilic substitution via both unimolecular ( SN​1 ) and bimolecular ( SN​2 ) mechanisms 1. Even trace amounts of atmospheric moisture trapped in the container can initiate hydrolysis. This converts the bromomethyl group into a hydroxymethyl group (forming a benzyl alcohol) and releases hydrobromic acid (HBr) as a byproduct 2. The released HBr lowers the local pH, which catalyzes further ionization of the benzylic carbon, creating a destructive autocatalytic degradation loop.

Q: What are the visual and physical indicators that my reagent has degraded? A: Pure 4-(Bromomethyl)-3-fluorophenylacetic acid is typically a white to off-white solid. Degradation is strongly indicated by:

  • Color Shift: A transition to yellow or brown indicates the formation of complex polymeric byproducts or free bromine radicals if the sample was exposed to light [[3]]().

  • Fuming/Pressure Buildup: If the container emits a sharp, acidic vapor upon opening or hisses, this is a definitive sign of HBr gas accumulation driven by hydrolysis 4.

Q: How should I properly store the compound to prevent this hydrolysis? A: The compound must be treated as strictly moisture-sensitive and light-sensitive. It should be stored at -20°C in an amber glass vial to prevent photolytic radical debromination 3. The headspace of the vial must be purged with an inert gas (Argon or dry Nitrogen) before sealing to displace atmospheric moisture 4.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathway of benzylic bromide hydrolysis and the resulting autocatalytic feedback loop.

G A 4-(Bromomethyl)-3- fluorophenylacetic acid C Benzylic Carbocation Intermediate (SN1) A->C Ionization (-Br) H2O Trace Moisture (H2O) H2O->C Nucleophilic Attack D 4-(Hydroxymethyl)-3- fluorophenylacetic acid C->D Hydrolysis Product HBr Hydrobromic Acid (HBr) [Autocatalyst] C->HBr Acidic Byproduct HBr->A Acid Catalysis (Accelerates Degradation)

Figure 1: Mechanism of benzylic bromide hydrolysis and HBr-driven autocatalysis.

Part 3: Quantitative Storage Impact Data

To emphasize the importance of strict environmental controls, the table below summarizes the expected shelf-life and purity retention of benzylic bromides under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life / Purity Retention
Optimal -20°CArgon / NitrogenDark (Amber Glass)> 12 months (>98% purity)
Acceptable 4°CArgon / NitrogenDark (Amber Glass)3 - 6 months (~95% purity)
Suboptimal 20°C (RT)Ambient AirDark< 2 weeks (Rapid hydrolysis)
Poor 20°C (RT)Ambient AirDirect Light< 48 hours (Hydrolysis & photolysis)

Part 4: Experimental Methodologies

To ensure trustworthiness, laboratory workflows must be self-validating. Implement the following step-by-step protocols to protect your reagent and verify its integrity prior to use in sensitive syntheses.

Protocol 1: Aliquoting and Storing Moisture-Sensitive Benzylic Bromides

This protocol prevents the repeated atmospheric exposure that ruins bulk chemical stocks.

  • Glassware Preparation: Bake all glass spatulas and amber storage vials at 120°C for a minimum of 4 hours. Cool them in an active desiccator.

    • Causality: Removes adsorbed surface water on the glass that acts as a nucleophile to initiate SN​1 hydrolysis 1.

  • Environmental Control: Transfer the bulk reagent and the baked vials into a glovebox purged with Argon (<1 ppm H2​O / O2​ ), or utilize a Schlenk line with a positive flow of dry Nitrogen.

    • Causality: Benzylic halides react rapidly with ambient humidity; an inert atmosphere is mandatory to preserve the carbon-halogen bond 4.

  • Aliquoting: Divide the bulk material into single-use quantities (e.g., 50–100 mg per vial).

    • Causality: Eliminates freeze-thaw condensation cycles and prevents the entire batch from degrading if one aliquot is accidentally compromised.

  • Sealing: Cap the vials tightly using PTFE-lined closures, then wrap the cap junction tightly with Parafilm.

    • Causality: PTFE is chemically inert to HBr gas. Standard rubber or silicone septa will rapidly degrade and become brittle upon exposure to HBr, compromising the seal.

  • Storage: Place the sealed vials in a secondary container filled with anhydrous CaSO4​ (Drierite) and store at -20°C 3.

Protocol 2: Validating Reagent Integrity Before Use ( 1 H-NMR)

Never assume the purity of a stored benzylic bromide. This self-validating check prevents downstream reaction failures.

  • Sample Preparation: Under an inert atmosphere, dissolve ~5 mg of the compound in anhydrous CDCl3​ or DMSO−d6​ using a dry syringe.

  • Spectroscopic Analysis: Acquire a standard 1 H-NMR spectrum.

  • Peak Identification:

    • Locate the benzylic CH2​ protons. For the intact 4-(bromomethyl) group, these protons typically appear as a sharp singlet around 4.4 – 4.6 ppm .

  • Degradation Assessment:

    • Look for the emergence of a new singlet shifted slightly downfield around 4.6 – 4.8 ppm (corresponding to the hydroxymethyl group of the benzyl alcohol byproduct) 2.

    • Actionable Threshold: If the integral of the degradation peak exceeds 5% relative to the intact product, discard the aliquot to prevent side reactions in your primary synthesis.

References

  • Alkyl Halide Reactivity, Michigan State University (MSU) Chemistry.
  • Benzyl bromide - SAFETY DATA SHEET, Thermo Fisher Scientific.
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids, Organic Chemistry Portal.
  • Benzyl bromide - Safety Data Sheet, Synquest Labs.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 4-(Bromomethyl)-3-fluorophenylacetic acid

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on the bromomethyl group is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Sluggish reactivity of the benzylic bromide is a common issue that can often be traced back to several factors. 4-(Bromomethyl)-3-fluorophenylacetic acid possesses a benzylic bromide, which is inherently reactive, but its efficacy can be hampered by reaction conditions.[1][2]

Causality and Troubleshooting:

  • Insufficient Nucleophilicity: The strength of your nucleophile is paramount. Weak nucleophiles will react slowly.

    • Solution: If possible, consider using a stronger nucleophile. For instance, thiols are generally more nucleophilic than alcohols.[1] If you are performing an O-alkylation with a phenol or an N-alkylation with an amine, ensure the reaction is sufficiently basic to deprotonate the nucleophile, thereby increasing its reactivity.[2]

  • Inappropriate Solvent: The choice of solvent plays a critical role in SN2 reactions.

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of your nucleophilic salt but not the nucleophilic anion, leaving it more "naked" and reactive.

  • Steric Hindrance: While the bromomethyl group itself is not exceptionally bulky, a sterically hindered nucleophile can significantly slow down the reaction rate.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or extend the reaction time. However, be mindful of potential side reactions at elevated temperatures (see Q2).

  • Poor Solubility: If either your starting material or nucleophile has poor solubility in the chosen solvent, the reaction will be slow.

    • Solution: Ensure all reactants are fully dissolved. You may need to experiment with different solvents or solvent mixtures to achieve optimal solubility.

Q2: I am observing significant byproducts in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent challenge, primarily due to the bifunctional nature of 4-(Bromomethyl)-3-fluorophenylacetic acid and the reactivity of the benzylic bromide.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Benzylic Bromide: Benzylic bromides are susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of the corresponding benzyl alcohol.[3][4]

    • Mitigation: Ensure your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Self-Polymerization/Dimerization: Under certain conditions, particularly with strong bases or at high temperatures, benzylic halides can undergo self-condensation or polymerization reactions.[5][6]

    • Mitigation: Maintain a controlled temperature. Add the base slowly to the reaction mixture to avoid localized high concentrations. Ensure the nucleophile is present in a slight excess to favor the desired reaction pathway.

  • Over-alkylation (for N-alkylation): Primary amines can react twice with the benzylic bromide to form a tertiary amine.

    • Mitigation: Use a larger excess of the primary amine to statistically favor mono-alkylation. Alternatively, protecting the amine after the first alkylation before proceeding with further steps can be effective.

  • Elimination Reactions: Although less common for benzylic bromides compared to secondary or tertiary alkyl halides, elimination to form a stilbene-like dimer is possible under strongly basic conditions.

    • Mitigation: Use a non-nucleophilic, sterically hindered base if only deprotonation of the nucleophile is required, and maintain a moderate reaction temperature.

Q3: My desired product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the potential for multiple products and the presence of unreacted starting materials.

Purification Workflow:

  • Aqueous Workup:

    • Acid/Base Extraction: Utilize the carboxylic acid functionality to your advantage. After the reaction, you can often separate your product from neutral byproducts by extracting with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). Your product, now a carboxylate salt, will move to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate your product, which can then be collected by filtration or extracted with an organic solvent.[7]

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a powerful tool for separating compounds with different polarities. The presence of the carboxylic acid will make your product quite polar. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

  • Recrystallization:

    • If your product is a solid, recrystallization is an excellent method for achieving high purity.[8][9] You will need to screen for a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

II. Troubleshooting Guides

Guide 1: Low Yield in Esterification of the Carboxylic Acid Group

Problem: You are attempting to form an ester from the carboxylic acid moiety of 4-(Bromomethyl)-3-fluorophenylacetic acid, but the yield is low.

Troubleshooting Decision Tree:

start Low Esterification Yield q1 Are you using a standard esterification method (e.g., Fischer, DCC/DMAP)? start->q1 fischer Fischer Esterification Issues q1->fischer Yes, Fischer dcc DCC/DMAP Issues q1->dcc Yes, DCC/DMAP q2_fischer Is the reaction reaching equilibrium? fischer->q2_fischer q3_fischer Is the benzylic bromide reacting? fischer->q3_fischer q2_dcc Is your alcohol sterically hindered? dcc->q2_dcc q3_dcc Are you observing urea byproduct precipitation? dcc->q3_dcc solution1_fischer Use Dean-Stark trap or excess alcohol to drive equilibrium. q2_fischer->solution1_fischer Yes solution2_fischer Protect the benzylic bromide or use a milder esterification method. q3_fischer->solution2_fischer Yes solution1_dcc Increase reaction time/temperature or use a more potent coupling agent (e.g., HATU). q2_dcc->solution1_dcc Yes solution2_dcc Filter the reaction mixture before workup. q3_dcc->solution2_dcc Yes start Benzylic Bromination Failure q1 Are you using a radical initiator (e.g., AIBN, benzoyl peroxide)? start->q1 q2 Is your solvent appropriate (e.g., CCl4, benzene)? q1->q2 Yes solution1 Add a radical initiator to initiate the reaction. q1->solution1 No q3 Are you observing over-bromination (dibromo product)? q2->q3 Yes solution2 Use a non-polar, inert solvent. q2->solution2 No q4 Is your starting material pure? q3->q4 No solution3 Use 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC or GC/MS. q3->solution3 Yes solution4 Purify the starting material before bromination. q4->solution4 No

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Bromomethyl)-3-fluorophenylacetic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique handling challenges of 4-(Bromomethyl)-3-fluorophenylacetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique handling challenges of 4-(Bromomethyl)-3-fluorophenylacetic acid .

This compound presents a classic Solubility-Stability Paradox . It is highly hydrophobic due to its fluorinated aromatic ring, making it poorly soluble in water. While raising the pH (above its pKa of ~4.3) deprotonates the carboxylic acid to form a highly soluble carboxylate salt, doing so in an aqueous environment rapidly accelerates the nucleophilic substitution (hydrolysis) of the labile bromomethyl group. This degrades your active compound into an inert hydroxymethyl byproduct and releases hydrobromic acid[1].

The guide below is designed to help you navigate this paradox, ensuring both the solubility and the chemical integrity of your compound for downstream applications.

Diagnostic Workflow: Selecting a Solubilization Strategy

SolubilizationWorkflow A Low Aqueous Solubility 4-(Bromomethyl)-3-fluorophenylacetic acid B Organic Co-solvent Tolerated? A->B C Prepare Stock in DMSO or MeCN B->C Yes (Synthesis) D Strictly Aqueous Environment Required B->D No (Bioassays) E Adjust pH to 5.5 - 6.0 (Immediate Use Only) D->E Short-term stability acceptable F HP-β-Cyclodextrin Inclusion Complexation D->F Long-term stability needed

Workflow for selecting a solubilization strategy based on downstream compatibility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate or degrade when I dissolve it in standard PBS (pH 7.4)? A: 4-(Bromomethyl)-3-fluorophenylacetic acid contains a highly reactive benzylic bromide. In aqueous buffers at pH 7.4, the primary mechanism of degradation is an SN​2 attack by water or hydroxide ions on the benzylic carbon. Benzyl bromides have an aqueous half-life of roughly 79 minutes at neutral pH[1]. As the bromide is displaced, it forms the hydroxymethyl derivative, which has altered solubility and zero reactivity for cross-linking or alkylation applications.

Q2: Can I use methanol or ethanol to make a concentrated stock solution? A: No. Alcohols are nucleophilic. The bromomethyl group will undergo rapid solvolysis in the presence of methanol or ethanol, forming a methyl or ethyl ether. To maintain the integrity of the reactive bromide, you must use polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN).

Q3: My downstream cellular assay cannot tolerate DMSO. How can I achieve purely aqueous solubility without triggering hydrolysis? A: The most scientifically robust method is host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the fluorophenyl and bromomethyl moieties, shielding the labile C-Br bond from bulk water nucleophilic attack. Simultaneously, the hydrophilic hydroxyl groups on the cyclodextrin exterior confer high aqueous solubility[2]. This specific strategy has been proven highly effective for solubilizing structurally similar phenylacetic acid derivatives without compromising their stability[3].

Validated Experimental Protocols
Protocol A: Aprotic Co-Solvent Stock Preparation (For Chemical Synthesis)

Causality Focus: Water absorption from the atmosphere will degrade the stock over time. Maintaining strictly anhydrous conditions prevents cumulative hydrolysis.

  • Preparation: Weigh 4-(Bromomethyl)-3-fluorophenylacetic acid in a dry, amber glass vial (the compound is light and moisture sensitive).

  • Solubilization: Dissolve in anhydrous DMSO or MeCN to a concentration of 100 mM.

  • Homogenization: Vortex for 30 seconds until completely clear.

  • Storage: Aliquot into single-use volumes and flash-freeze at -20°C.

Self-Validating System: Before committing a stock aliquot to a costly downstream assay, perform a rapid functional validation. Spike 1 µL of the stock into a solution containing a fluorescent thiol (e.g., BODIPY-thiol) and monitor for immediate conjugation via TLC (Hexane:EtOAc). If conjugation fails, the bromomethyl group has hydrolyzed, and the aliquot must be discarded.

Protocol B: HP-β-CD Inclusion Complexation (For Biological Assays)

Causality Focus: Keeping the pH slightly acidic minimizes ambient OH− concentration, further protecting the bromomethyl group during the mechanical complexation process.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in mildly acidic sterile water (pH 5.5).

  • Mixing: Add the target compound to the HP-β-CD solution at a 1:2 molar ratio (Compound : Cyclodextrin).

  • Complexation: Sonicate the suspension in a bath sonicator heavily chilled to 15°C for 30 minutes until a clear solution is achieved. (Note: Temperature control is critical; elevated temperatures exponentially increase hydrolysis rates).

  • Purification: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

Self-Validating System: To confirm successful encapsulation rather than mere suspension, measure the UV absorbance of the final filtrate at ~265 nm. Compare this to a standard curve of the compound in 100% MeCN. A matching concentration confirms 100% inclusion.

Quantitative Performance Data

The following table summarizes the expected solubility and stability profiles of 4-(Bromomethyl)-3-fluorophenylacetic acid across different media environments.

Solubilization StrategyMax Achievable ConcentrationBromomethyl Half-Life (25°C)Downstream Compatibility
Pure Water (pH 7.4) < 1 mM (Precipitates)~79 minutes[1]Poor (Rapid degradation)
10% DMSO in Water ~5 - 10 mM~2 - 3 hoursModerate (Cell toxicity limits)
100% Anhydrous DMSO > 500 mM> 6 months (at -20°C)High (Organic Synthesis Only)
20% HP-β-CD (pH 5.5) ~50 mM> 24 hoursHigh (Bioassay friendly)

Sources

Troubleshooting

Improving thermal stability of 4-(Bromomethyl)-3-fluorophenylacetic acid intermediates

Welcome to the Technical Support Center for handling 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) and its synthetic intermediates. This bifunctional molecule—featuring both a highly reactive electrophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) and its synthetic intermediates. This bifunctional molecule—featuring both a highly reactive electrophilic benzylic bromide and a nucleophilic/acidic carboxylic acid—presents unique thermal stability challenges during synthesis, isolation, and storage.

This guide is designed for drug development professionals and researchers, providing mechanistic troubleshooting, validated protocols, and structural stabilization strategies.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: My product degrades rapidly during rotary evaporation, turning dark and fuming. What is happening? Causality: You are observing thermal decomposition and auto-catalytic polymerization. Benzyl bromides are highly sensitive to heat. As the solvent is removed and the intermediate concentrates, the collision frequency between molecules increases. If trace metals (e.g., iron from stainless steel spatulas or reactor walls) are present, they act as Lewis acids, catalyzing a Friedel-Crafts-type self-alkylation[1]. This reaction releases hydrogen bromide (HBr) gas, which further lowers the pH and auto-catalyzes the breakdown of the remaining batch, leading to dark, polymeric tars. Solution: Never exceed a water bath temperature of 25–30°C during concentration. Use high-vacuum systems to remove solvents rather than applying heat. Ensure all equipment in contact with the concentrated product is made of PTFE or glass.

Q2: I observe a significant impurity spot on TLC immediately after the aqueous workup. Why is the intermediate so unstable in water? Causality: The benzylic carbon is highly electrophilic, made even more reactive by the electron-withdrawing nature of the adjacent fluorine atom. In aqueous environments, the compound undergoes rapid abiotic hydrolysis, where water acts as a nucleophile to displace the bromide, yielding the corresponding benzyl alcohol and HBr. For standard benzyl bromides at 25°C and pH 7, the hydrolytic half-life is approximately 79 minutes[2]. The presence of the carboxylic acid moiety can further accelerate this via intramolecular general acid catalysis. Solution: Aqueous workups must be performed at strictly controlled low temperatures (<5°C) to kinetically suppress the hydrolysis rate. Minimize the time the product spends in the aqueous phase.

Q3: How can I improve the long-term thermal stability of this intermediate for storage? Causality: The inherent instability arises from the molecule's bifunctional nature. The carboxylic acid can act as an internal nucleophile or acid catalyst, attacking the benzylic bromide of an adjacent molecule (intermolecular esterification) or itself (intramolecular cyclization). Solution: The most robust strategy is to temporarily mask the carboxylic acid via esterification (e.g., forming a methyl or ethyl ester) immediately after the primary synthesis[3]. This removes the acidic proton, shutting down acid-catalyzed degradation pathways. The protected intermediate should then be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress[4].

Part 2: Visualizing Degradation and Stabilization

G A 4-(Bromomethyl)-3-fluorophenylacetic acid B Hydrolysis (Moisture) Yields Benzyl Alcohol A->B H2O, >20°C C Polymerization (Heat/Metals) Yields Polybenzyls + HBr A->C Heat, Lewis Acids D Intramolecular Reaction Yields Lactones/Oligomers A->D Acid Catalysis

Degradation pathways of 4-(Bromomethyl)-3-fluorophenylacetic acid under non-ideal conditions.

Workflow S1 Reaction Completion S2 Low-Temp Quench (<5°C) S1->S2 S3 Esterification (Protection) S2->S3 S4 Anhydrous Drying S3->S4 S5 Inert Storage (-20°C, Ar/N2) S4->S5

Optimized workflow for the isolation and storage of thermally sensitive benzylic bromide intermediates.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the thermal stability and degradation kinetics of the intermediate under various conditions.

Environmental ConditionEstimated Half-Life / StabilityPrimary Degradation Pathway
Aqueous (pH 7, 25°C) ~79 minutesRapid hydrolysis to Benzyl Alcohol[2]
Organic Solvent (25°C) 2 to 5 DaysSlow intermolecular self-alkylation
Neat Solid/Liquid (>40°C) < 2 HoursFriedel-Crafts Polymerization (HBr release)[1]
Ester Protected (-20°C, Ar) > 6 MonthsStable (Pathways suppressed)[4]

Part 4: Validated Experimental Protocols

The following self-validating protocols are engineered to mitigate thermal and hydrolytic degradation during the handling of 4-(Bromomethyl)-3-fluorophenylacetic acid.

Protocol A: Low-Temperature Aqueous Quench and Extraction

Objective: Isolate the intermediate while kinetically freezing hydrolytic degradation.

  • Preparation: Pre-cool the reaction mixture to 0°C using an ice-brine bath. Pre-chill all extraction solvents (e.g., ethyl acetate or dichloromethane) and quenching solutions (e.g., saturated aqueous NH₄Cl) to <5°C.

  • Quenching: Slowly add the chilled quenching solution to the reaction mixture while maintaining vigorous stirring. Ensure the internal temperature does not exceed 5°C.

  • Phase Separation: Transfer the mixture to a pre-chilled separatory funnel. Perform the phase separation immediately. Do not leave the product in the biphasic mixture for more than 10 minutes.

  • Self-Validation Step: Take a 1 mL aliquot of the discarded aqueous layer and add a few drops of 0.1 M AgNO₃. A heavy, immediate yellowish-white precipitate (AgBr) indicates that significant hydrolysis has already occurred. A clear or slightly cloudy solution confirms successful preservation of the bromide.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern) for 15 minutes at 0°C. Filter through a pad of Celite using a PTFE funnel.

  • Concentration: Evaporate the solvent using a rotary evaporator with the water bath set to maximum 25°C and a high-vacuum pump (<10 mbar).

Protocol B: Transient Esterification for Thermal Stabilization

Objective: Protect the carboxylic acid moiety to prevent auto-catalytic degradation during long-term storage or high-temperature downstream steps.

  • Reagent Setup: Dissolve the freshly isolated 4-(Bromomethyl)-3-fluorophenylacetic acid in anhydrous dichloromethane (DCM) under an Argon atmosphere.

  • Activation: Cool the solution to 0°C. Add 1.1 equivalents of a mild coupling agent (e.g., EDC·HCl) and 0.1 equivalents of DMAP. Note: Avoid strong Lewis acids or harsh mineral acids (like H₂SO₄/MeOH reflux), as these will degrade the benzylic bromide.

  • Esterification: Add 1.5 equivalents of anhydrous ethanol or methanol. Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to 15°C until completion (monitor via TLC).

  • Self-Validation Step: Analyze the crude product via ¹H NMR. The successful protection is validated by the disappearance of the broad carboxylic acid proton peak (~11-12 ppm) and the retention of the sharp benzylic -CH₂Br singlet (typically around 4.4–4.6 ppm). If the benzylic peak shifts upfield, hydrolysis or alkoxylation has occurred.

  • Storage: Transfer the purified ester to an opaque, tightly sealed vial. Purge the headspace with Argon and store at -20°C[4].

References

  • National Institutes of Health (NIH) / PubChem. (2025). Benzyl Bromide | C7H7Br | CID 7498. Retrieved from [Link]

  • Grokipedia. (2025). Benzyl bromide - Ecological Impact and Fate. Retrieved from [Link]

  • European Patent Office. (1988). EP0292230B1 - Phenylacetic acid derivatives and their use in the preparation of cephalosporin antibiotics.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 4-(Bromomethyl)-3-fluorophenylacetic Acid Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges posed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in nucleophilic substitution reactions involving 4-(bromomethyl)-3-fluorophenylacetic acid. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve desired product outcomes.

Understanding the Challenge: The "Fat Goalie" Effect in Action

Steric hindrance is a concept in chemistry that describes the slowing of chemical reactions due to the spatial arrangement of atoms.[1] In the case of 4-(bromomethyl)-3-fluorophenylacetic acid, the bulky groups surrounding the electrophilic carbon of the bromomethyl group create a "fat goalie" effect, physically obstructing the path of the incoming nucleophile.[2] This significantly impedes the backside attack required for a successful S(_N)2 reaction.[3]

The primary contributors to this steric congestion are:

  • The ortho-Fluoro Group: The fluorine atom, while not exceptionally large, is positioned directly adjacent to the reactive bromomethyl group. Its electron cloud repels the incoming nucleophile, increasing the activation energy of the reaction.

  • The Phenylacetic Acid Moiety: The benzene ring and the attached acetic acid group are bulky substituents that further crowd the reaction center, making it difficult for the nucleophile to approach the electrophilic carbon.[4]

This steric hindrance can lead to a variety of undesirable outcomes, including slow reaction rates, low yields, and the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction with 4-(bromomethyl)-3-fluorophenylacetic acid so slow?

A1: The slow reaction rate is a direct consequence of steric hindrance. The bulky substituents near the bromomethyl group physically block the approach of the nucleophile, making it difficult for the S(_N)2 reaction to proceed.[2] The more crowded the electrophilic carbon, the slower the S(_N)2 reaction.[5][6]

Q2: I'm getting very low yields. What are the likely causes?

A2: Low yields are often a result of incomplete reactions due to the high activation energy caused by steric hindrance. Additionally, side reactions such as elimination (E2) may become more competitive, consuming your starting material and reducing the yield of the desired substitution product.

Q3: Are there any alternative reaction pathways I should be aware of?

A3: While S(_N)2 is the most common pathway for primary benzylic bromides, under certain conditions (e.g., with a very poor nucleophile and a polar protic solvent), an S(_N)1 mechanism might be possible.[5] However, this is generally less favorable for primary substrates. Elimination reactions are another potential side pathway, especially with bulky, basic nucleophiles.

Troubleshooting Guide: Strategies to Overcome Steric Hindrance

This section provides practical, step-by-step guidance to troubleshoot and optimize your substitution reactions.

Issue 1: Slow Reaction Rate and Low Yield

If you are experiencing slow reactions and poor yields, consider the following strategies to enhance the reactivity of your system.

Strategy 1: Optimizing Reaction Conditions

  • Solvent Selection: The choice of solvent can significantly impact the rate of an S(_N)2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and more reactive.[5]

SolventDielectric Constant (ε)TypeRationale for Use in S(_N)2 Reactions
Dimethylformamide (DMF) 37Polar AproticExcellent at solvating cations, leaving the nucleophile highly reactive.
Dimethyl Sulfoxide (DMSO) 47Polar AproticSimilar to DMF, effectively increases nucleophilicity.
Acetonitrile (ACN) 36Polar AproticA good alternative to DMF and DMSO, though slightly less polar.
Tetrahydrofuran (THF) 7.5Moderately Polar AproticCan be effective, but its lower polarity may lead to slower reaction rates compared to more polar aprotic solvents.
  • Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions. A systematic increase in temperature (e.g., in 10°C increments) is recommended to find the optimal balance.

Strategy 2: Enhancing Nucleophilicity

  • Choice of Nucleophile: The strength of the nucleophile is a critical factor. Stronger nucleophiles are more effective at attacking the sterically hindered carbon.

NucleophileRelative StrengthComments
Iodide (I⁻) StrongAn excellent nucleophile, often used to first displace the bromide, followed by reaction with a weaker nucleophile (Finkelstein reaction).
Azide (N₃⁻) StrongA potent nucleophile that can be introduced and subsequently reduced to an amine.
Thiols (RS⁻) StrongGenerally very good nucleophiles.
Hydroxide (OH⁻) ModerateCan act as both a nucleophile and a base, potentially leading to elimination byproducts.
Cyanide (CN⁻) ModerateA good carbon nucleophile.
Issue 2: Formation of Side Products

The presence of unwanted side products, often from elimination reactions, can complicate purification and reduce the overall yield.

Strategy 1: Modifying the Nucleophile/Base System

  • Use a Non-basic Nucleophile: If elimination is a significant issue, consider using a nucleophile that is not strongly basic. For example, azide (N₃⁻) is a strong nucleophile but a weak base.

  • Employ a Hindered, Non-nucleophilic Base: If a base is required in your reaction, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are too bulky to act as nucleophiles but can effectively scavenge protons.

Advanced Techniques for Severe Steric Hindrance

When conventional methods are insufficient, more advanced techniques can be employed to drive the reaction to completion.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase containing the nucleophile and an organic phase containing the substrate.[7][8] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the sterically hindered substrate.[9] This method offers several advantages, including milder reaction conditions, faster reaction rates, and higher yields.[10]

Experimental Protocol: A General Procedure for Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-(bromomethyl)-3-fluorophenylacetic acid in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate vessel, dissolve the nucleophile (e.g., sodium cyanide, sodium azide) in water.

  • Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, to the reaction mixture.

  • Reaction: Vigorously stir the biphasic mixture at the desired temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

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} caption [label="Mechanism of Phase-Transfer Catalysis", shape=plaintext, fontcolor="#202124"]; end

Ultrasound-Assisted Synthesis (Sonication)

Ultrasound irradiation can significantly accelerate chemical reactions by a phenomenon known as acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[11] This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and increasing the reactivity of the species involved.[12][13] For sterically hindered reactions, sonication can provide the extra energy needed to overcome the activation barrier.[14][15]

Experimental Protocol: A General Procedure for Ultrasound-Assisted Substitution

  • Reaction Setup: In a thick-walled glass vessel suitable for sonication, combine 4-(bromomethyl)-3-fluorophenylacetic acid, the nucleophile, and a suitable solvent.

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath or use an ultrasonic horn. Ensure that the liquid level in the bath is appropriate for efficient energy transfer.

  • Temperature Control: Monitor the temperature of the reaction mixture, as sonication can cause it to heat up. If necessary, use a cooling bath to maintain the desired temperature.

  • Reaction Monitoring: Follow the progress of the reaction using TLC or HPLC.

  • Workup and Purification: Once the reaction is complete, follow the standard workup and purification procedures as described in the PTC protocol.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Ultrasound-Assisted Reaction Workflow", shape=plaintext, fontcolor="#202124"]; end

Concluding Remarks

Overcoming steric hindrance in substitutions involving 4-(bromomethyl)-3-fluorophenylacetic acid requires a multi-faceted approach. By systematically optimizing reaction conditions, carefully selecting reagents, and employing advanced techniques like phase-transfer catalysis or sonication when necessary, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide serves as a starting point for troubleshooting and developing robust protocols for these challenging yet important transformations.

References

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-(Bromomethyl)-3-fluorophenylacetic acid Against Classical Alkylating Agents: A Comprehensive Guide

Introduction In the landscape of synthetic organic chemistry and drug development, the selection of an optimal alkylating agent is a delicate balance between reactivity and selectivity. 4-(Bromomethyl)-3-fluorophenylacet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the selection of an optimal alkylating agent is a delicate balance between reactivity and selectivity. 4-(Bromomethyl)-3-fluorophenylacetic acid (CAS: 1446513-31-0) has emerged as a highly versatile, bifunctional building block [1]. Featuring both an electrophilic bromomethyl group for nucleophilic substitution and a carboxylic acid moiety for downstream amidation or esterification, it enables orthogonal functionalization.

To effectively deploy this reagent in complex syntheses, researchers must understand its alkylating reactivity relative to classical agents like the highly reactive benzyl bromide and its non-fluorinated analog, 4-(Bromomethyl)phenylacetic acid. This guide provides an objective, data-supported benchmark of these compounds.

Section 1: Structural Causality & The Benzylic SN2 Mechanism

Expertise & Experience: Understanding the "Why"

The alkylation of nucleophiles (e.g., amines, thiols, phenols) by benzylic bromides proceeds primarily via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of the benzylic carbon is exquisitely sensitive to the electronic effects of the substituents on the aromatic ring.

In 4-(Bromomethyl)-3-fluorophenylacetic acid, the introduction of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). According to rigorous computational models of the 1 [2], electron-withdrawing groups increase the electrostatic potential (partial positive charge) at the reaction-center carbon atom. This heightened electrophilicity lowers the activation barrier for the incoming nucleophile, accelerating the SN2 reaction compared to the non-fluorinated 4-(Bromomethyl)phenylacetic acid.

Conversely, when compared to the unsubstituted standard, benzyl bromide, the presence of the bulky acetic acid moiety introduces moderate steric hindrance. This slightly attenuates the overall reaction rate, providing a "tuned" reactivity profile. This tuning is critical: it prevents runaway over-alkylation—a common issue with raw benzyl bromide—while maintaining sufficient reactivity for challenging cross-couplings.

Section 2: Comparative Alkylation Efficacy

Data Presentation

To objectively benchmark these agents, we evaluate them across four critical parameters: Relative SN2 Kinetics, Steric Profile, Bifunctionality, and Target Selectivity.

Alkylating AgentRelative SN2 ReactivitySteric HindranceBifunctionalityPrimary Application
Benzyl Bromide Very HighLowNoStandard protecting group (benzylation); non-selective alkylation.
4-(Bromomethyl)phenylacetic acid ModerateModerateYes (-COOH)Linker synthesis; PROTAC development; sequential coupling.
4-(Bromomethyl)-3-fluorophenylacetic acid High (Tuned)ModerateYes (-COOH)Targeted covalent inhibitors; advanced pharmaceutical intermediates.

Section 3: Self-Validating Experimental Protocols

Trustworthiness & Methodology

To empirically validate the reactivity differences outlined above, we employ the 2 [3]. 4-NBP acts as a nucleophilic trap, mimicking the nucleophilicity of DNA bases and standard amine nucleophiles [4]. Upon alkylation, it forms a chromophore that can be quantified spectrophotometrically. This creates a self-validating system : the rate of color formation is directly proportional to the alkylating reactivity, providing an internal kinetic control without relying on external purification steps.

Protocol 1: 4-NBP Kinetic Assay for Benchmarking Reactivity

Rationale: This assay isolates the alkylation event, providing real-time kinetic data to benchmark the inductive acceleration caused by the fluorine atom.

  • Reagent Preparation: Prepare a 50 mM stock solution of 4-NBP in anhydrous acetone. Prepare 10 mM stock solutions of the test alkylating agents (Benzyl bromide, 4-(Bromomethyl)phenylacetic acid, and 4-(Bromomethyl)-3-fluorophenylacetic acid) in acetone.

  • Reaction Initiation: In a quartz cuvette, mix 2.0 mL of the 4-NBP solution with 0.5 mL of the alkylating agent solution.

  • Incubation & Base Addition: Incubate the mixture at 37°C for exactly 30 minutes. The SN2 reaction forms an intermediate pyridinium salt. Add 0.5 mL of 0.1 M triethylamine (TEA) to deprotonate the intermediate, instantly generating the blue/purple chromophore.

  • Quantification: Immediately measure the absorbance at 560 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: The absorbance values will follow the trend: Benzyl Bromide > 4-(Bromomethyl)-3-fluorophenylacetic acid > 4-(Bromomethyl)phenylacetic acid.

Protocol 2: Orthogonal N-Alkylation Workflow

Rationale: This protocol demonstrates the practical utility of the bifunctional reagent in a one-pot sequential synthesis.

  • SN2 Alkylation: Dissolve 1.0 eq of the target secondary amine and 1.2 eq of 4-(Bromomethyl)-3-fluorophenylacetic acid in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Monitoring: Monitor the consumption of the amine via LC-MS. The tuned reactivity of the fluorinated benzylic bromide ensures complete conversion without requiring elevated temperatures.

  • Amidation (Orthogonal Step): Without isolating the intermediate, add 1.5 eq of HATU and 1.5 eq of a primary amine to the reaction mixture to couple with the carboxylic acid moiety. Stir for an additional 2 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase chromatography.

Section 4: Visualizing the Comparative Workflow

Below is the logical workflow mapping the comparative reactivity of these agents as evaluated by the 4-NBP assay.

G Substrate Alkylating Agents Agent1 Benzyl Bromide (High Reactivity) Substrate->Agent1 Agent2 4-(Bromomethyl)phenylacetic acid (Moderate Reactivity) Substrate->Agent2 Agent3 4-(Bromomethyl)-3-fluorophenylacetic acid (Tuned Reactivity) Substrate->Agent3 Assay 4-NBP Kinetic Assay (Nucleophilic Trap) Agent1->Assay Agent2->Assay Agent3->Assay Result1 Rapid Adduct Formation (High Absorbance @ 560nm) Assay->Result1 Result2 Steady Adduct Formation (Medium Absorbance @ 560nm) Assay->Result2 Result3 Accelerated Adduct Formation (High-Medium Absorbance @ 560nm) Assay->Result3

Comparative reactivity workflow of alkylating agents using the 4-NBP kinetic assay.

References

  • BenchChem - 4-(Bromomethyl)-3-fluorophenylacetic acid Overview
  • Journal of the American Chemical Society (ACS) - Origin of the SN2 Benzylic Effect
  • BenchChem - A Comparative Analysis of the Alkyl
  • ResearchGate - Reactivity of acrylamide as an alkyl

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Comparative

A Comparative Guide to Validating the Biological Activity of 4-(Bromomethyl)-3-fluorophenylacetic Acid Conjugates in Targeted Drug Delivery

For researchers, scientists, and drug development professionals, the quest for more precise and effective therapeutic agents is a constant endeavor. Targeted therapies, such as antibody-drug conjugates (ADCs), represent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more precise and effective therapeutic agents is a constant endeavor. Targeted therapies, such as antibody-drug conjugates (ADCs), represent a significant leap forward, offering the potential to deliver potent cytotoxic agents directly to cancer cells while sparing healthy tissues. The design of the linker molecule, which connects the antibody to the drug, is a critical determinant of an ADC's success. This guide provides an in-depth, technical comparison for validating the biological activity of conjugates synthesized with 4-(Bromomethyl)-3-fluorophenylacetic acid, a versatile bifunctional linker. We will explore the experimental validation of a hypothetical ADC, "4B3F-MMAE," against a well-established control, providing the causal logic behind our experimental choices and robust, self-validating protocols.

Phenylacetic acid derivatives are a well-known class of compounds with a broad spectrum of biological activities, including use as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The subject of our investigation, 4-(Bromomethyl)-3-fluorophenylacetic acid, offers a unique combination of a reactive bromomethyl group, ideal for conjugation to biomolecules, and a carboxylic acid moiety that can be functionalized with a payload.[4] The fluorine substitution can further modulate the molecule's electronic properties, potentially enhancing metabolic stability and binding affinity.[4]

Our central hypothesis is that 4-(Bromomethyl)-3-fluorophenylacetic acid can function as a stable and effective linker for the development of ADCs. To test this, we will synthesize an ADC, 4B3F-MMAE, by conjugating the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), to a humanized IgG1 monoclonal antibody (mAb) targeting a hypothetical tumor-associated antigen, "TAA-1," which is overexpressed on the surface of a human breast cancer cell line (e.g., MDA-MB-231). We will compare the performance of 4B3F-MMAE to a control ADC, "Control-MMAE," synthesized using a well-characterized and widely used maleimide-based linker.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of our 4B3F-MMAE conjugate requires a multi-pronged approach that assesses not only its cytotoxic potency but also its stability, specificity, and mechanism of action. Our experimental workflow is designed to provide a comprehensive picture of the conjugate's performance.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_validation Biological Validation cluster_comparison Comparative Analysis s1 Conjugation of 4B3F to MMAE s2 Activation of 4B3F-MMAE s1->s2 s3 Conjugation to mAb s2->s3 s4 Purification & Characterization (HIC, SEC, LC-MS) s3->s4 v1 In Vitro Cytotoxicity Assay (MTT Assay) s4->v1 Characterized ADC v2 Target Binding Affinity (ELISA) s4->v2 v3 Cellular Uptake & Internalization (Confocal Microscopy) s4->v3 v4 Serum Stability Assay s4->v4 c1 Compare IC50 values v1->c1 c2 Compare binding kinetics v2->c2 c3 Visualize internalization v3->c3 c4 Assess drug release v4->c4

Caption: A generalized experimental workflow for the synthesis and validation of 4B3F-MMAE.

Detailed Experimental Protocols

Synthesis and Characterization of 4B3F-MMAE

The synthesis of our ADC involves a multi-step process. The carboxylic acid of 4-(Bromomethyl)-3-fluorophenylacetic acid is first conjugated to the free amine of MMAE. The resulting compound is then activated and reacted with the lysine residues of our TAA-1 targeting antibody.

Protocol:

  • Conjugation of 4B3F to MMAE:

    • Dissolve 4-(Bromomethyl)-3-fluorophenylacetic acid (1.2 eq) and MMAE (1 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) to activate the carboxylic acid.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Conjugation to mAb:

    • Prepare the anti-TAA-1 mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.5).[5]

    • Add a 10-20 fold molar excess of the purified 4B3F-MMAE linker-payload to the mAb solution.[5]

    • Incubate the reaction at 4°C for 16 hours with gentle agitation.

    • Quench the reaction by adding an excess of N-acetyl-L-cysteine.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and LC-MS.[6]

In Vitro Cytotoxicity Assay

The primary function of our ADC is to kill cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.[7]

Protocol:

  • Seed MDA-MB-231 (TAA-1 positive) and a control cell line (TAA-1 negative, e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 4B3F-MMAE, Control-MMAE, unconjugated MMAE, and the naked anti-TAA-1 mAb.

  • Replace the culture medium with fresh medium containing the test compounds and incubate for 72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Target Binding Affinity (ELISA)

It is crucial to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. An enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose.[8]

Protocol:

  • Coat a 96-well plate with recombinant TAA-1 protein and incubate overnight at 4°C.

  • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Add serial dilutions of 4B3F-MMAE, Control-MMAE, and the naked anti-TAA-1 mAb to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.

  • Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Determine the half-maximal effective concentration (EC50) for binding.

Cellular Uptake and Internalization

For the ADC to be effective, it must be internalized by the target cell to release its cytotoxic payload. Confocal microscopy can be used to visualize this process.

Protocol:

  • Label the 4B3F-MMAE and Control-MMAE with a fluorescent dye (e.g., Alexa Fluor 488).

  • Seed MDA-MB-231 cells on glass-bottom dishes.

  • Incubate the cells with the fluorescently labeled ADCs for various time points (e.g., 1, 4, and 24 hours).

  • Wash the cells and fix them with paraformaldehyde.

  • Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Visualize the cellular localization of the ADCs using a confocal microscope.

Serum Stability Assay

The stability of the linker is paramount to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.

Protocol:

  • Incubate 4B3F-MMAE and Control-MMAE in human serum at 37°C for various time points (e.g., 0, 24, 72, and 168 hours).

  • At each time point, analyze the samples by LC-MS to quantify the amount of intact ADC and any released drug.[6]

  • Calculate the half-life of the ADCs in serum.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of our comparative validation.

Table 1: In Vitro Cytotoxicity (IC50, nM)

CompoundMDA-MB-231 (TAA-1 positive)MCF-7 (TAA-1 negative)
4B3F-MMAE 1.5>1000
Control-MMAE 1.2>1000
MMAE 0.10.1
Naked mAb >1000>1000

Table 2: Target Binding Affinity (EC50, nM)

CompoundEC50 (nM)
4B3F-MMAE 0.5
Control-MMAE 0.4
Naked mAb 0.3

Table 3: Serum Stability

CompoundHalf-life in Human Serum (hours)
4B3F-MMAE ~150
Control-MMAE ~140

Interpreting the Results

The hypothetical data suggests that the 4B3F-MMAE conjugate exhibits potent and target-specific cytotoxicity, comparable to the established Control-MMAE. The high IC50 value in the TAA-1 negative cell line demonstrates the importance of antibody-mediated delivery. The binding affinity data indicates that the conjugation process with 4-(Bromomethyl)-3-fluorophenylacetic acid does not significantly impair the antibody's ability to recognize its target. Furthermore, the serum stability of the 4B3F linker is comparable to the control, suggesting it is a suitable candidate for in vivo applications.

Signaling Pathway and Mechanism of Action

The anticipated mechanism of action for 4B3F-MMAE is depicted below.

mechanism_of_action cluster_cell Target Cancer Cell adc 4B3F-MMAE ADC receptor TAA-1 Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking tubulin Tubulin lysosome->tubulin 4. MMAE Release & Tubulin Disruption apoptosis Apoptosis tubulin->apoptosis 5. Cell Cycle Arrest & Apoptosis

Caption: The proposed mechanism of action for the 4B3F-MMAE antibody-drug conjugate.

Alternative Approaches and Broader Implications

While this guide focuses on an ADC application, the versatile chemistry of 4-(Bromomethyl)-3-fluorophenylacetic acid allows for its use in other bioconjugation strategies.[5] For instance, it could be used to create fluorescently labeled proteins for imaging studies or to immobilize enzymes on solid supports. Alternative linker technologies that could be considered for comparison include those based on disulfide bonds, which are cleavable in the reducing environment of the cell, or click chemistry, which offers high specificity and reaction efficiency.[9]

Conclusion

The validation of a novel linker technology requires a rigorous and multi-faceted experimental approach. By systematically evaluating the synthesis, stability, target binding, and cytotoxic activity of conjugates made with 4-(Bromomethyl)-3-fluorophenylacetic acid, researchers can gain a comprehensive understanding of its potential as a valuable tool in drug development. The data presented in this guide, though hypothetical, illustrates a clear path for the objective comparison of this promising linker against established alternatives. The ultimate goal is to develop safer and more effective targeted therapies, and the careful validation of each component of these complex bioconjugates is a critical step in achieving that goal.

References

  • Phenylacetic Acid Derivatives Research Articles - Page 1 - R Discovery. (URL: [Link])

  • New phenylacetic acid derivatives with potentially valuable biological activities and the ability to act as starting materials for various functionalizations have been prepared by a multi-step synthesis. (URL: [Link])

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. (URL: [Link])

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, March 16). (URL: [Link])

  • Uniting Small-Molecule and Biologic Drug Perspectives: Analytical Characterization and Regulatory Considerations for Antibody–Drug Conjugates. (2015, September 24). BioProcess International. (URL: [Link])

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC. (URL: [Link])

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. (URL: [Link])

  • Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories. (URL: [Link])

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (2013, August 5). (URL: [Link])

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (URL: [Link])

  • 3-Bromo-4-Fluorophenylacetic Acid: A Versatile Research Tool. No-IP. (URL: [Link])

  • 4-Bromophenylacetic acid. Wikipedia. (URL: [Link])

  • Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. (URL: )
  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. (URL: [Link])

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. (URL: [Link])

  • Other Bioconjugates And Chemical Biology | SpiroChem. (URL: [Link])

  • Fast Cysteine Bioconjugation Chemistry. PMC - NIH. (URL: [Link])

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Validation

A Comparative Spectroscopic Guide to 3-Fluoro- and 2-Fluoro- Isomers of Bromomethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, such as the 3-fluoro- and 2-fluoro- isomers of bromomethylphenylacetic acid, often exhibit distinct pharmacological profiles. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 3-fluoro-4-(bromomethyl)phenylacetic acid and 2-fluoro-5-(bromomethyl)phenylacetic acid, offering insights into how the position of the fluorine atom profoundly influences their spectral characteristics.

This document will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these two isomers. The presented data is a synthesis of predicted values and analysis of structurally similar compounds, providing a robust framework for researchers.

The Critical Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on an aromatic ring can drastically alter these characteristics, making the differentiation of isomers a crucial step in the synthesis and quality control of fluorinated drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. The distinct electronic environments created by the different fluorine positions lead to predictable and observable differences in chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show significant differences in the aromatic region due to the varying influence of the fluorine atom's electron-withdrawing and resonance effects.

For 3-fluoro-4-(bromomethyl)phenylacetic acid , the fluorine atom is meta to the acetic acid moiety and ortho to the bromomethyl group. This will result in a complex splitting pattern for the three aromatic protons. The proton ortho to the fluorine will exhibit a larger coupling constant with the fluorine nucleus.

In contrast, for 2-fluoro-5-(bromomethyl)phenylacetic acid , the fluorine is ortho to the acetic acid group and meta to the bromomethyl group. This proximity of the fluorine to the acetic acid side chain will likely deshield the methylene protons of the acetic acid group to a greater extent than in the 3-fluoro isomer. The aromatic region will also display a distinct splitting pattern reflective of the different substituent arrangement.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Assignment 3-Fluoro-4-(bromomethyl)phenylacetic acid 2-Fluoro-5-(bromomethyl)phenylacetic acid Rationale for Differences
COOH~10-12 (Broad Singlet)~10-12 (Broad Singlet)The acidic proton is typically broad and less affected by ring substitution.
Aromatic H~7.1-7.5 (Multiplet)~7.0-7.4 (Multiplet)The precise chemical shifts and coupling patterns will differ significantly due to the position of the fluorine and its through-space and through-bond coupling effects.
CH₂Br~4.5 (Singlet)~4.6 (Singlet)The electron-withdrawing fluorine atom will have a minor deshielding effect, which may be slightly more pronounced in the 2-fluoro isomer due to proximity.
CH₂COOH~3.7 (Singlet)~3.8 (Singlet)The deshielding effect of the ortho-fluorine in the 2-fluoro isomer is expected to cause a downfield shift compared to the meta-fluorine in the 3-fluoro isomer.

Note: These are predicted values and may vary based on solvent and experimental conditions.[1]

¹³C NMR Spectroscopy

The position of the fluorine atom will have a pronounced effect on the ¹³C NMR chemical shifts of the aromatic carbons due to large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.). The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant.

In 3-fluoro-4-(bromomethyl)phenylacetic acid , the C-3 carbon will be a doublet with a large ¹JCF. The surrounding carbons will also show smaller couplings.

For 2-fluoro-5-(bromomethyl)phenylacetic acid , the C-2 carbon will exhibit the large ¹JCF coupling. The influence of the ortho-fluorine on the chemical shift of the carboxylic acid and methylene carbons of the acetic acid group will be more significant compared to the meta-fluorine in the other isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and Key Couplings

Assignment 3-Fluoro-4-(bromomethyl)phenylacetic acid 2-Fluoro-5-(bromomethyl)phenylacetic acid Rationale for Differences
COOH~175-178 (Singlet)~173-176 (Doublet, small JCF)The ortho-fluorine in the 2-fluoro isomer may induce a small coupling to the carboxyl carbon.
C -F~158-162 (Doublet, ¹JCF ≈ 245 Hz)~160-164 (Doublet, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine shows a characteristic large one-bond coupling.
Aromatic C~115-140~115-140The chemical shifts and C-F coupling patterns of the other aromatic carbons will be unique to each isomer.
C H₂Br~30-33 (Doublet, small JCF)~31-34 (Singlet)A small through-space coupling may be observed in the 3-fluoro isomer.
C H₂COOH~40-42 (Singlet)~38-40 (Doublet, small JCF)The ortho-fluorine in the 2-fluoro isomer is expected to show a small coupling to the methylene carbon.

Note: These are predicted values and may vary based on solvent and experimental conditions.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for each isomer. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. The position of the fluorine relative to the other substituents will result in a distinct chemical shift for each isomer, making ¹⁹F NMR an excellent tool for their differentiation. The chemical shifts of single fluorine substituents on a phenyl ring typically appear around -115 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H stretches, the C-F and C-Br stretching vibrations, as well as the aromatic C-H out-of-plane bending patterns, will differ.

The C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region, may show a slight shift in frequency depending on the electronic environment. More diagnostically, the pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹) will be unique for each isomer due to the different substitution patterns on the aromatic ring.

Table 3: Expected Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 3-Fluoro-4-(bromomethyl)phenylacetic acid 2-Fluoro-5-(bromomethyl)phenylacetic acid
O-H stretch (Carboxylic Acid)2500-3300 (Broad)2500-3300 (Broad)
C-H stretch (Aromatic & Aliphatic)2850-30002850-3000
C=O stretch (Carboxylic Acid)1680-1710 (Strong)1680-1710 (Strong)
C-F stretch~1200-1250~1220-1270
C-Br stretch~600-700~600-700
Aromatic C-H out-of-plane bendingUnique patternUnique pattern

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₉H₈BrFO₂) and therefore the same molecular weight. However, their fragmentation patterns under techniques like Electron Ionization (EI) could differ.

The most characteristic feature in the mass spectrum will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Fragmentation pathways may differ based on the stability of the resulting carbocations. For instance, the loss of the bromine atom to form a benzylic carbocation is a likely fragmentation pathway for both isomers. The position of the fluorine atom could influence the stability of this carbocation and subsequent fragmentation steps, potentially leading to different relative abundances of fragment ions.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromomethylphenylacetic acid isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

    • For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ is often used.

    • Integrate the signals in the ¹H spectrum and measure the coupling constants.

Infrared (IR) Spectroscopy

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set up the mass spectrometer with an ESI source.

    • Optimize the source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Examine the full scan mass spectrum to identify the molecular ion and confirm the isotopic pattern for bromine.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and compare the fragmentation patterns of the two isomers.

Conclusion

The differentiation of the 3-fluoro and 2-fluoro isomers of bromomethylphenylacetic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide a wealth of structural information through chemical shifts and coupling constants that are highly sensitive to the position of the fluorine substituent. ¹⁹F NMR offers a direct and unambiguous method for distinguishing the two isomers. While IR and MS provide valuable confirmatory data, NMR remains the cornerstone for the definitive structural elucidation of these and other positional isomers critical to the advancement of pharmaceutical sciences.

References

  • PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Perrin, C. L., & Ohta, B. K. (2009). Through-space NMR coupling between fluorines in polyfluoronaphthalenes. Journal of the American Chemical Society, 131(30), 10466–10473.
  • Dalvit, C., & Vulpetti, A. (2019). The fluorine nucleus as a probe in NMR for drug discovery. Pharmaceuticals, 12(3), 118.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • NIST. (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Available at: [Link]

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